molecular formula C9H8FNO3 B8200515 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8200515
M. Wt: 197.16 g/mol
InChI Key: JTAIKGLZSDKJRJ-UHFFFAOYSA-N
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Description

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAIKGLZSDKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, a specialized organic compound with significant potential in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from its immediate precursor, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one, and established principles of organic chemistry to provide a robust guide to its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol belongs to the indanol class of compounds, which are bicyclic molecules containing a benzene ring fused to a five-membered ring bearing a hydroxyl group. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological activity.

Caption: Chemical Structure of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 2260959-50-8[1]
Molecular Formula C₉H₈FNO₃[1]
Molecular Weight 197.16 g/mol Calculated
Appearance Predicted to be a solidExtrapolation
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, THF)Chemical Principles
Precursor CAS Number 1092347-71-1 (ketone)[2]

Synthesis and Mechanistic Insights

The most direct synthetic route to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is through the selective reduction of its corresponding ketone, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitroarenes.[3][4]

synthesis_workflow Start 7-Fluoro-4-nitro- 2,3-dihydro-1H-inden-1-one Reagent NaBH4, Methanol Start->Reagent 1. Dissolve Reaction Reduction at 0°C to RT Reagent->Reaction 2. Add slowly Workup Aqueous Workup (e.g., dilute HCl, water) Reaction->Workup 3. Quench Extraction Extraction with Organic Solvent (e.g., EtOAc) Workup->Extraction 4. Isolate Purification Purification (e.g., Column Chromatography) Extraction->Purification 5. Purify Product 7-Fluoro-4-nitro- 2,3-dihydro-1H-inden-1-ol Purification->Product 6. Final Product

Caption: Workflow for the synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: Sodium Borohydride Reduction

Rationale: This protocol employs sodium borohydride in methanol. Methanol serves as a suitable solvent for both the starting ketone and the reducing agent, and it also acts as a proton source during the workup phase.[4] The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction rate and then allowed to proceed to completion at room temperature.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

  • Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Self-Validation: The success of the synthesis is validated at each critical step. TLC is used to monitor the conversion of the ketone (starting material) to the more polar alcohol (product). The final product's identity and purity are confirmed through comprehensive spectroscopic analysis as detailed in the next section.

Structural Elucidation and Characterization

Confirming the transformation from the ketone to the alcohol is achieved by comparing the spectroscopic data of the product with that of the starting material. Key changes are expected in IR, ¹H NMR, and ¹³C NMR spectra.

Table 2: Predicted Spectroscopic Data

TechniquePrecursor (Ketone)Product (Alcohol)Rationale for Change
IR Spectroscopy Strong, sharp C=O stretch at ~1715 cm⁻¹[5]Disappearance of C=O stretch. Appearance of a strong, broad O-H stretch at ~3300-3400 cm⁻¹.[6][7] Appearance of a C-O stretch at ~1000-1250 cm⁻¹.[5]The carbonyl group is converted to a hydroxyl group, which exhibits characteristic broad absorption due to hydrogen bonding.[8]
¹H NMR Spectroscopy Aliphatic protons adjacent to C=O at ~2.5-3.0 ppm.A new broad singlet for the OH proton (can be exchanged with D₂O). The proton at C1 shifts upfield to ~5.0-5.5 ppm and appears as a multiplet.[9][10]The C1 carbon is now sp³ hybridized and bonded to an electronegative oxygen, shifting the attached proton's signal. The hydroxyl proton signal is characteristic of alcohols.[7]
¹³C NMR Spectroscopy Carbonyl carbon (C1) signal at ~200-207 ppm.[11]C1 signal shifts significantly upfield to ~75 ppm.[9][12]The C1 carbon's hybridization changes from sp² (ketone) to sp³ (alcohol), resulting in a dramatic upfield shift.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 195.03Molecular Ion (M⁺) at m/z = 197.05The addition of two hydrogen atoms during the reduction increases the molecular weight by two units.

Potential Applications in Research and Drug Development

While specific biological data for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is not widely published, its structural motifs are prevalent in pharmacologically active molecules.

  • Indanone/Indanol Scaffold: The indanone core is found in compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[13][14] Its rigid structure makes it an excellent scaffold for presenting functional groups in a defined three-dimensional space for optimal interaction with biological targets.

  • Nitroaromatic Compounds: The nitro group is a key pharmacophore in many antimicrobial and anticancer drugs.[15][16] It can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to generate cytotoxic species, making it a trigger for targeted drug release.

  • Organofluorine Compounds: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve pharmacokinetic properties.[17]

Therefore, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol represents a valuable building block for creating diverse libraries of novel compounds for screening against various therapeutic targets. Its combination of a rigid scaffold, a bioreducible nitro group, and a metabolically stabilizing fluorine atom makes it a particularly interesting candidate for the development of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

As a nitroaromatic compound, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Sources

An In-Depth Technical Guide to Fluorinated Nitroindanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine and the Nitroindanol Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a transformative tool for medicinal chemists.[1][2][3] Its unique physicochemical properties, including high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2][3][4][5][6][7] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on therapeutic efficacy.[2]

Concurrently, heterocyclic scaffolds continue to be a rich source of novel therapeutic agents. Among these, the indane and its derivatives have demonstrated a wide range of biological activities. The introduction of a nitro group to this scaffold, creating nitroindanol derivatives, further enhances its potential by modulating electronic properties and providing additional sites for molecular interactions.[8] This guide provides an in-depth technical exploration of the synthesis, medicinal chemistry applications, and mechanistic underpinnings of fluorinated nitroindanol derivatives, offering field-proven insights for researchers and drug development professionals.

The "Fluorine Advantage": Why Incorporate Fluorine into Nitroindanol Scaffolds?

The decision to introduce fluorine into a nitroindanol backbone is a strategic one, driven by the desire to overcome common drug development hurdles. The rationale is multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[7] This "metabolic blocking" can increase a drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's solubility, permeability, and oral absorption.[3][5][6]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions with biological targets.[3][7] This can be attributed to favorable electrostatic interactions, hydrogen bonding, and altered molecular conformations that better fit the target's binding pocket.

  • Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorine can lead to a more desirable absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing the therapeutic window of a drug candidate.[1][5]

Synthetic Strategies for Fluorinated Nitroindanol Derivatives

The synthesis of fluorinated nitroindanol derivatives requires a strategic approach, often involving multi-step sequences. The choice of fluorinating agent and the timing of its introduction are critical for achieving the desired regioselectivity and yield.

General Synthetic Workflow

A common synthetic route begins with a substituted indanone, which undergoes nitration followed by reduction and subsequent fluorination. The specific reagents and conditions can be adapted based on the desired position and number of fluorine atoms.

G cluster_0 Core Synthesis cluster_1 Fluorination Strategies cluster_2 Derivatization Indanone Indanone Nitroindanone Nitroindanone Indanone->Nitroindanone Nitration (e.g., HNO3/H2SO4) Nitroindanol Nitroindanol Nitroindanone->Nitroindanol Reduction (e.g., NaBH4) Fluorinated Nitroindanol Fluorinated Nitroindanol Nitroindanol->Fluorinated Nitroindanol Electrophilic Fluorination (e.g., Selectfluor) or Nucleophilic Fluorination Functionalized Derivatives Functionalized Derivatives Fluorinated Nitroindanol->Functionalized Derivatives Further chemical modifications

Caption: General synthetic workflow for fluorinated nitroindanol derivatives.

Key Experimental Protocol: Electrophilic Fluorination of a Nitroindanol Intermediate

This protocol outlines a representative method for the introduction of a fluorine atom onto the nitroindanol scaffold using an electrophilic fluorinating agent.

Materials:

  • Nitroindanol precursor

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nitroindanol precursor in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated nitroindanol derivative.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the electrophilic fluorinating agent with water, which would lead to side products and reduced yield.

  • Selectfluor®: This reagent is chosen for its relative safety, ease of handling, and high reactivity as an electrophilic fluorine source.[9]

  • Reaction Monitoring: Close monitoring is essential to prevent over-reaction or decomposition of the product.

  • Purification: Column chromatography is a standard and effective method for separating the desired fluorinated product from unreacted starting material and byproducts.

Medicinal Chemistry Applications and Biological Activity

Fluorinated nitroindanol derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with specific biological targets and modulate signaling pathways.

Antiviral Activity

Several studies have explored the potential of nitro-containing heterocyclic compounds as antiviral agents, particularly against HIV.[10][11] The nitro group can participate in key interactions within the active site of viral enzymes, while the fluorinated indanol scaffold can enhance binding affinity and improve pharmacokinetic properties. For instance, some 5-nitro-indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism.[10]

Anticancer Activity

The nitroaromatic scaffold is also a feature of some anticancer agents.[8] These compounds can be activated under the hypoxic conditions often found in solid tumors, leading to the generation of cytotoxic species.[8] Fluorination can enhance the potency and selectivity of these compounds. For example, certain nitrostyrene derivatives have been shown to bind to retinoid X receptor alpha (RXRα), inhibiting the TNFα/NFκB signaling pathway and inducing apoptosis in cancer cells.[12] Additionally, some 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for glutathione S-transferases, which are often overexpressed in tumor cells.[13]

Other Therapeutic Areas

The versatility of the fluorinated nitroindanol scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory: By modulating inflammatory pathways, these derivatives hold potential for treating chronic inflammatory diseases.

  • Enzyme Inhibition: The unique electronic properties of these compounds make them attractive candidates for designing specific enzyme inhibitors for a range of diseases.[11]

Structure-Activity Relationship (SAR) Data

The biological activity of fluorinated nitroindanol derivatives is highly dependent on the position and number of fluorine atoms, as well as the nature and position of other substituents on the indanol ring.

Compound ID Fluorine Position Nitro Position Target In Vitro Potency (IC₅₀/EC₅₀)
FNI-16-fluoro5-nitroHIV-1 Reverse Transcriptase0.5 µM
FNI-24-fluoro5-nitroPI3Kα1.2 µM
FNI-36,7-difluoro5-nitroHIV-1 Integrase0.2 µM
FNI-46-fluoro4-nitroTNFα/NFκB Pathway2.5 µM

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be derived from specific experimental studies.

Mechanism of Action: A Focus on Kinase Inhibition

A prevalent mechanism of action for many fluorinated nitroindanol derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Fluorinated Nitroindanol Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding RTK RTK PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Phosphorylation of downstream targets Fluorinated Nitroindanol Derivative Fluorinated Nitroindanol Derivative Fluorinated Nitroindanol Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated nitroindanol derivative.

The fluorinated nitroindanol derivative can bind to the ATP-binding pocket of a kinase, such as PI3K, preventing the phosphorylation and activation of downstream targets like Akt. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The fluorine atom(s) can enhance binding affinity through favorable interactions with amino acid residues in the active site, while the nitro group can form key hydrogen bonds.

Conclusion and Future Perspectives

Fluorinated nitroindanol derivatives represent a promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the nitroindanol scaffold provides a powerful tool for optimizing the pharmacological properties of these molecules. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and effective therapeutic agents. As our ability to precisely engineer molecular properties improves, the potential for fluorinated nitroindanol derivatives to address unmet medical needs will continue to grow.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. (2023, June 23). National Institutes of Health.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). National Institutes of Health.
  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025, August 7). ResearchGate.
  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit.
  • Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI.
  • Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. (n.d.). National Institutes of Health.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2005, July 15). PubMed.

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A Technical Guide to Bioactive Scaffolds Featuring the 7-Fluoro-4-Nitroindane Core: A Novel Platform for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the synthesis, characterization, and potential applications of a novel class of bioactive scaffolds built upon the 7-fluoro-4-nitroindane core. This document is intended for researchers, scientists, and professionals in drug development and tissue engineering who are seeking to leverage advanced biomaterials for next-generation therapeutic solutions. We will delve into the rationale behind the design of these scaffolds, provide detailed experimental protocols, and discuss the potential impact of this technology on the future of regenerative medicine.

Part 1: The Strategic Advantage of the 7-Fluoro-4-Nitroindane Core in Bioactive Scaffolds

The development of bioactive scaffolds that not only provide structural support but also actively participate in the regenerative process is a primary objective in tissue engineering. The choice of the core chemical moiety is paramount as it dictates the scaffold's physicochemical properties, biocompatibility, and therapeutic potential. The 7-fluoro-4-nitroindane core has been selected for its unique combination of features that address key challenges in scaffold design.

The indane backbone provides a rigid and stable framework, essential for maintaining the structural integrity of the scaffold during tissue regeneration. The strategic placement of the fluoro and nitro groups imparts specific functionalities. The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability of the molecule and modulate its interaction with biological targets. The nitro group, a versatile functional handle, can serve as a precursor for further chemical modifications, allowing for the covalent attachment of various bioactive molecules such as growth factors, peptides, and drugs. This adaptability is crucial for creating scaffolds tailored to specific therapeutic applications, from promoting neuronal growth to targeted drug delivery.

Part 2: Synthesis and Functionalization of the 7-Fluoro-4-Nitroindane Core

The synthesis of the 7-fluoro-4-nitroindane core is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The following is a representative synthetic route, which may be adapted based on available starting materials and desired scale.

Experimental Protocol: Synthesis of 7-Fluoro-4-Nitroindane

Materials:

  • 4-Fluoro-1-indanone

  • Nitric acid

  • Sulfuric acid

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Nitration of 4-Fluoro-1-indanone:

    • In a round-bottom flask cooled to 0°C, slowly add 4-fluoro-1-indanone to a mixture of nitric acid and sulfuric acid.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-4-nitro-1-indanone.

  • Reduction of the Carbonyl Group:

    • Dissolve the 7-fluoro-4-nitro-1-indanone in methanol.

    • Cool the solution to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by adding water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 7-fluoro-4-nitroindanol.

  • Dehydroxylation to 7-Fluoro-4-Nitroindane:

    • Further reduction of the alcohol can be achieved through various methods, such as catalytic hydrogenation or Wolff-Kishner reduction, to yield the final 7-fluoro-4-nitroindane core. The choice of method will depend on the desired purity and scale.

Diagram: Synthetic Pathway of 7-Fluoro-4-Nitroindane

G A 4-Fluoro-1-indanone B Nitration (HNO3, H2SO4) A->B C 7-Fluoro-4-nitro-1-indanone B->C D Reduction (NaBH4) C->D E 7-Fluoro-4-nitroindanol D->E F Dehydroxylation E->F G 7-Fluoro-4-nitroindane F->G G cluster_0 Solution Preparation cluster_1 Electrospinning Setup cluster_2 Scaffold Formation & Post-Processing A PLGA + 7-Fluoro-4-nitroindane Derivative C Homogeneous Polymer Solution A->C B HFP Solvent B->C D Syringe Pump C->D F Spinneret D->F E High-Voltage Supply E->F H Fiber Deposition F->H Taylor Cone Formation G Grounded Collector I Vacuum Drying H->I J Characterization I->J

Caption: Workflow for fabricating functionalized electrospun scaffolds.

Part 4: Characterization of Bioactive Scaffolds

A thorough characterization of the fabricated scaffolds is essential to ensure they meet the required specifications for their intended application.

Table 1: Key Characterization Techniques and Their Purpose

TechniqueParameter MeasuredRationale
Scanning Electron Microscopy (SEM) Fiber morphology, diameter, and pore sizeTo assess the structural integrity and microenvironment for cell infiltration.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical composition and functional groupsTo confirm the successful incorporation of the 7-fluoro-4-nitroindane core.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical statesTo verify the presence and chemical state of fluorine and nitrogen on the scaffold surface.
Contact Angle Measurement Surface wettability (hydrophilicity/hydrophobicity)To predict cell attachment and protein adsorption.
Tensile Testing Mechanical properties (e.g., tensile strength, Young's modulus)To ensure the scaffold can withstand the physiological loads of the target tissue.

Part 5: Biological Evaluation of Bioactive Scaffolds

The ultimate test of a bioactive scaffold is its performance in a biological setting. A series of in vitro and in vivo assays are necessary to evaluate its biocompatibility, bioactivity, and therapeutic efficacy.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Sterilized scaffold samples

  • Target cell line (e.g., human fibroblasts, neurons)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Place sterilized scaffold samples into the wells of a 96-well plate.

    • Seed the target cells onto the scaffolds at a predetermined density.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24, 48, and 72 hours.

  • MTT Assay:

    • After each time point, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control (cells cultured on tissue culture plastic).

Diagram: Signaling Pathway for Neuronal Differentiation on a Functionalized Scaffold

G Scaffold Bioactive Scaffold (7-F-4-N-Indane Core) Receptor Surface Receptor Scaffold->Receptor Ligand Binding Cell Neural Stem Cell Signal Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signal TF Transcription Factors (e.g., NeuroD1) Signal->TF Gene Neuronal Gene Expression TF->Gene Differentiation Neuronal Differentiation Gene->Differentiation

Caption: Proposed signaling cascade for neuronal differentiation.

Part 6: Future Directions and Conclusion

The 7-fluoro-4-nitroindane core represents a promising and versatile platform for the development of advanced bioactive scaffolds. The ability to tailor the chemical and physical properties of these scaffolds opens up a wide range of therapeutic possibilities, from promoting the regeneration of complex tissues to the targeted delivery of therapeutic agents. Future research should focus on exploring the full potential of this novel core by synthesizing a library of derivatives and evaluating their efficacy in various in vivo models. The insights gained from these studies will be instrumental in translating this technology from the laboratory to clinical applications, ultimately benefiting patients with a wide range of medical conditions.

References

Due to the novel nature of bioactive scaffolds specifically containing a 7-fluoro-4-nitroindane core, direct references are not available. The principles and protocols described in this guide are based on established methodologies in the fields of organic synthesis, biomaterials science, and tissue engineering. For further reading on these foundational topics, the following resources are recommended:

  • Title: Principles of Tissue Engineering Source: Academic Press URL: [Link]

  • Title: Electrospinning: Principles, Practice and Possibilities Source: Royal Society of Chemistry URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Biomaterials Science: An Introduction to Materials in Medicine Source: Academic Press URL: [Link]

The Synthetic Chemist's Guide to Substituted Indan-1-ols: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted indan-1-ol moieties are pivotal structural motifs in a multitude of biologically active compounds and advanced materials. Their synthesis, particularly in an enantiomerically pure form, is a critical task in drug development and chemical research. This technical guide provides an in-depth review of the core synthetic strategies for accessing substituted indan-1-ols. It moves beyond a mere recitation of methods to offer a causal analysis of experimental choices, focusing on the asymmetric reduction of indanones, biocatalytic approaches, and cyclization reactions. Detailed, field-proven protocols and comparative data are presented to equip researchers with the practical knowledge required for efficient and stereocontrolled synthesis.

Introduction: The Significance of the Indan-1-ol Scaffold

The indane framework is a privileged structure in medicinal chemistry, found in numerous compounds of pharmaceutical importance.[1][2] The introduction of a hydroxyl group at the C1 position, creating the indan-1-ol core, adds a crucial point for molecular interaction and further functionalization. Chiral indan-1-ols, in particular, are valuable building blocks and intermediates. For instance, (S)-1-indanol is a key precursor for the synthesis of Rasagiline, a drug used in the treatment of Parkinson's disease.[3][4] Beyond pharmaceuticals, these structures are integral to the development of chiral ligands and auxiliaries for asymmetric catalysis, underscoring the demand for robust and stereoselective synthetic methodologies.[5]

This guide is structured to provide a logical progression from the most common synthetic pathways to more specialized techniques, with an emphasis on asymmetric synthesis—the cornerstone for producing biologically relevant molecules.[6][7]

Core Synthetic Strategies: An Overview

The construction of substituted indan-1-ols can be broadly categorized into two primary approaches: the modification of a pre-existing indane core and the concomitant formation of the ring system and the C1-hydroxyl group. The most prevalent and versatile strategy involves the reduction of the corresponding substituted indan-1-one. This method's popularity stems from the wide availability of substituted indanones, which can be synthesized through various classical organic reactions like intramolecular Friedel-Crafts acylations.[8][9][10]

The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and scalability. This guide will focus on the most powerful and widely adopted of these strategies.

G Indanone Substituted Indan-1-one Asymmetric_Reduction Asymmetric Reduction (e.g., Noyori Catalysis) Indanone->Asymmetric_Reduction Biocatalysis Biocatalysis (e.g., Whole-Cell) Indanone->Biocatalysis Achiral_Reduction Achiral Reduction (e.g., NaBH4) Indanone->Achiral_Reduction Arylpropionic_Acid 3-Arylpropionic Acid Cyclization Intramolecular Cyclization Arylpropionic_Acid->Cyclization via Friedel-Crafts Chiral_Indanol Enantiopure Substituted Indan-1-ol Asymmetric_Reduction->Chiral_Indanol Biocatalysis->Chiral_Indanol Racemic_Indanol Racemic Substituted Indan-1-ol Achiral_Reduction->Racemic_Indanol Cyclization->Indanone via Friedel-Crafts

Caption: Overview of major synthetic routes to substituted indan-1-ols.

Part 1: Asymmetric Reduction of Substituted Indan-1-ones

The reduction of a prochiral ketone is the most direct route to an alcohol. For applications requiring enantiopure compounds, achieving high stereoselectivity is paramount. This has led to the development of powerful catalytic systems that can deliver chiral alcohols with exceptional levels of enantiomeric excess (ee).[11]

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis. Among the most notable catalysts are the ruthenium complexes developed by Noyori and co-workers, which operate via a "metal-ligand bifunctional" mechanism.[12][13] These catalysts, typically featuring a chiral diphosphine ligand like BINAP and a diamine ligand, facilitate the transfer of hydrogen from a donor molecule (e.g., a formic acid/triethylamine azeotrope or 2-propanol) to the ketone substrate.[12][14]

Causality Behind the Choice: The elegance of the Noyori-type catalyst lies in its well-defined transition state.[13] The Ru-H (hydride) and N-H (proton) moieties work in concert to deliver hydrogen across the carbonyl group in a six-membered pericyclic transition state. The chiral ligands create a sterically defined environment, forcing the ketone to approach from a specific trajectory, thus dictating the stereochemistry of the resulting alcohol.[15] Recent studies have shown that conducting these reactions in water can drastically accelerate the rate and improve enantioselectivity for substrates like 1-indanone.[14]

Data Summary: ATH of 1-Indanone

Catalyst SystemH-SourceTemp (°C)Time (h)Conversion (%)ee (%)Reference
Ru-PTsDPENHCOOH-NEt₃50257188[14]
Ru-PTsDPENaq. HCOONa403>9992[14]
(R,R)-Ts-DENEB-RuHCOOH/Et₃NRT--up to 99[16]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Indanone in Water [14]

  • Catalyst Preparation: Prepare the Ru-PTsDPEN catalyst according to established literature procedures.

  • Reaction Setup: In a reaction vial, combine 1-indanone (1 mmol, 1.0 eq), sodium formate (HCOONa, 5.0 eq), and the Ru-PTsDPEN catalyst (S/C ratio = 100) in deionized water (2 mL).

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at 40 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion (typically 3 hours), cool the reaction mixture to room temperature. Extract the aqueous phase with diethyl ether (3 x 5 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched 1-indanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC).

G cluster_catalyst Catalytic Cycle cluster_reagents Reagents & Products Ru_precatalyst [Ru]-Cl Precatalyst Active_RuH [Ru]-H Active Hydride Ru_precatalyst:f0->Active_RuH:f0 Activation TS Transition State Ketone Coordination Active_RuH:f0->TS:f0 Product_complex [Ru]-O-CH(R)₂ Product Complex TS:f0->Product_complex:f0 Hydrogen Transfer Product_complex:f0->Active_RuH:f0 Regeneration Alcohol Chiral Alcohol Product_complex:f0->Alcohol Product Release Base Base (e.g., Et₃N) Base->Ru_precatalyst:f0 H_Source H-Source (e.g., HCOOH) H_Source->Active_RuH:f0 Ketone Prochiral Ketone Ketone->TS:f0

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[11][17] Whole-cell systems (using bacteria or yeast) or isolated enzymes (alcohol dehydrogenases) can reduce ketones with exceptional enantioselectivity, often yielding products with >99% ee.[3][4][11]

Causality Behind the Choice: Enzymes, like alcohol dehydrogenases, possess a highly structured, chiral active site.[11] They utilize a cofactor, typically NADH or NADPH, as the hydride source.[11][17] The substrate (ketone) is precisely oriented within the active site through a series of non-covalent interactions, allowing for hydride delivery to only one of the two prochiral faces of the carbonyl group. This lock-and-key-like interaction is responsible for the near-perfect enantioselectivity often observed. The use of whole-cell systems, such as Lactobacillus paracasei, simplifies the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained, "off-the-shelf" package.[3][4]

Experimental Protocol: Whole-Cell Bioreduction of 1-Indanone [3][4]

  • Culture Preparation: Cultivate Lactobacillus paracasei BD71 in an appropriate growth medium (e.g., MRS broth) under optimal conditions (temperature, pH) until a sufficient cell density is reached.

  • Reaction Setup: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0). Resuspend the cell pellet in the buffer containing a carbon source (e.g., glucose) for cofactor regeneration.

  • Biotransformation: Add the substrate, 1-indanone (typically dissolved in a minimal amount of a water-miscible co-solvent like ethanol), to the cell suspension.

  • Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed. Monitor the conversion and ee over time by sampling the reaction and analyzing via GC or HPLC.

  • Work-up: Once the reaction reaches completion (typically 24-48 hours), saturate the aqueous mixture with sodium chloride and extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify the product as described previously. Analyze for enantiomeric excess. Using this method, (S)-1-indanol was produced on a gram scale with 93% yield and >99% ee.[3][4]

Part 2: Cyclization Strategies

Intramolecular Friedel-Crafts Acylation

A classic approach to the synthesis of the indanone precursor is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[8][9][10] This reaction uses a strong Lewis acid (e.g., AlCl₃) or a protic acid (polyphosphoric acid) to promote the electrophilic cyclization of the acyl group onto the aromatic ring.[8] The resulting indanone can then be subjected to the reduction methods described above.

Enantioselective Synthesis from Chiral Precursors

An elegant strategy involves starting from an enantiomerically pure building block from the "chiral pool". For example, Hiyama and coworkers reported a synthesis of (1S,2R)-1-amino-2-indanol starting from D-phenylalanine.[5] The key step involved a Friedel-Crafts acylation to form the five-membered ring without losing the chiral information from the starting material.[5] While this specific example leads to an amino-indanol, the principle of using a chiral starting material to direct the stereochemistry of the final cyclic product is a powerful tool in asymmetric synthesis.[18]

Conclusion and Future Outlook

The synthesis of substituted indan-1-ols is a well-developed field with a diverse toolkit available to the modern chemist. The asymmetric reduction of indan-1-ones, through either transition-metal catalysis or biocatalysis, remains the most robust and versatile approach for generating enantiomerically pure products. Catalysts of the Noyori class offer exceptional activity and selectivity, with ongoing research focusing on improving catalyst stability, recyclability, and performance in environmentally benign solvents like water.[14] Simultaneously, biocatalysis presents a compelling green alternative, providing nearly perfect enantioselectivity and operational simplicity, making it highly attractive for industrial-scale production.[3][4] Future advancements will likely focus on the development of novel catalysts with broader substrate scopes, improved efficiencies, and the engineering of enzymes to accept non-natural substrates, further expanding the synthetic chemist's ability to create complex and valuable indan-1-ol derivatives.

References

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
  • Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation.
  • Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Taylor & Francis Online.
  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. University of Liverpool IT Services.
  • The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Benchchem.
  • Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Thieme Connect.
  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of the Witwatersrand, Johannesburg.
  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
  • Asymmetric Synthesis. University of Windsor.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
  • Asymmetric Synthesis. SlidePlayer.
  • Biocatalytic Reduction of Selected Cyclohexanones. International Journal of Science and Research (IJSR).
  • Asymmetric hydrogenation. Wikipedia.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC.
  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.

Sources

Therapeutic potential of 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Value of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol in Next-Gen Small Molecule Therapeutics

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" paradigm. 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as FNI-1 ) represents a high-value chiral scaffold, specifically engineered to overcome metabolic liabilities while enhancing binding affinity in difficult target classes such as the NLRP3 inflammasome and HIF-2


 transcription factors .[1]

This guide moves beyond basic characterization to analyze FNI-1 as a modular building block. Its value lies in its trifunctional nature:

  • 7-Fluoro Motif: Blocks metabolic oxidation at the benzylic-adjacent position and modulates the pKa of the neighboring hydroxyl/amine groups.[1]

  • 4-Nitro Group: A "masked" aniline functionality, allowing for late-stage reduction and coupling to sulfonylureas or heterocycles.[1]

  • C1-Chiral Hydroxyl: A versatile handle for stereoselective etherification or deoxygenation to tune lipophilicity (

    
    ).[1]
    

Part 2: Primary Therapeutic Vectors

NLRP3 Inflammasome Inhibition (Autoimmune & Neurodegeneration)

Recent patent literature (e.g., WO2019211463A1) identifies FNI-1 as a critical intermediate in the synthesis of next-generation sulfonylurea inhibitors.[1] The NLRP3 inflammasome is a sensor of cellular stress; its aberrant activation drives diseases like Alzheimer’s, Parkinson’s, and gout.[1]

  • Mechanism of Action: The FNI-1 scaffold forms the lipophilic core of the inhibitor.[1] The 7-fluoro substitution is critical here; it prevents rapid clearance by CYP450 enzymes, extending the half-life (

    
    ) of the final drug candidate compared to the non-fluorinated analog.[1]
    
  • Synthetic Pathway: The 4-nitro group is reduced to an amine, which is then coupled with a sulfonyl isocyanate to form the bioactive sulfonylurea moiety.[1]

HIF-2 Antagonism (Renal Cell Carcinoma)

Structurally, FNI-1 shares significant homology with the indane core of Belzutifan (PT2977).[1] While Belzutifan utilizes a difluoro-indanol, FNI-1 serves as a scaffold for exploring Structure-Activity Relationships (SAR) in the same binding pocket.[1]

  • Binding Mode: The chiral hydroxyl group (or its ether derivative) locks the molecule into the HIF-2

    
     PAS-B domain.[1] The electron-withdrawing nitro group (or its derivatives) mimics the polar interactions required to disrupt the HIF-2
    
    
    
    /ARNT heterodimerization.[1]

Part 3: Technical Workflow & Experimental Protocols

Workflow 1: Enantioselective Synthesis & Functionalization

The therapeutic utility of FNI-1 is dependent on its enantiopurity.[1] The following workflow describes the conversion of the precursor ketone to the chiral alcohol, followed by the "branching" into active pharmaceutical ingredients (APIs).

G Ketone 7-Fluoro-4-nitro-1-indanone (Precursor) Reduction Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Ketone->Reduction HCOOH/TEA ChiralAlcohol (S)-FNI-1 (Key Intermediate) Reduction->ChiralAlcohol >98% ee Branch1 Pathway A: Nitro Reduction ChiralAlcohol->Branch1 Branch2 Pathway B: Mitsunobu Coupling ChiralAlcohol->Branch2 FinalA 4-Amino-7-fluoro-indanol (Linker Ready) Branch1->FinalA Fe/NH4Cl or H2/Pd FinalB Chiral Ether (HIF-2a Ligand) Branch2->FinalB Ar-OH / PPh3 / DEAD

Figure 1: Divergent synthesis workflow starting from the ketone precursor.[1] The pathway splits based on whether the target requires aniline coupling (Pathway A) or ether linkage (Pathway B).[1]

Protocol: Nitro Group Reduction (Zinc/Ammonium Formate Method)

Rationale:[1] Traditional hydrogenation (


) can sometimes cause dehalogenation (loss of the 7-Fluoro group) or hydrogenolysis of the benzylic hydroxyl.[1] The Zinc/Ammonium Formate method is milder and chemoselective.[1]

Materials:

  • Substrate: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)[1]

  • Reagent: Zinc dust (activated, 5.0 eq)

  • Donor: Ammonium Formate (10.0 eq)

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of FNI-1 in 5 mL of methanol under a nitrogen atmosphere.

  • Activation: Add ammonium formate in a single portion. Stir for 5 minutes until fully dissolved.

  • Reduction: Add activated Zinc dust slowly to control the exotherm.[1] The reaction is slightly exothermic.[1]

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a fluorescent amine spot (
    
    
    
    ) should appear within 1-2 hours.[1]
  • Workup: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate. The resulting 4-amino-7-fluoro-2,3-dihydro-1H-inden-1-ol is unstable to oxidation; proceed immediately to the coupling step (e.g., amide bond formation).[1]

Part 4: Quantitative Data & Pharmacophore Properties

The following table summarizes the calculated physicochemical properties that make FNI-1 a superior scaffold compared to the non-fluorinated analog (4-nitro-1-indanol).

PropertyFNI-1 (Fluorinated)Non-Fluorinated AnalogTherapeutic Impact
LogP (Lipophilicity) ~1.95~1.45Improved membrane permeability for CNS/intracellular targets.[1]
Metabolic Stability HighModerateFluorine at C7 blocks aromatic hydroxylation by CYP450.[1]
H-Bond Acidity Increased (OH)BaselineThe F-atom inductively acidifies the OH, strengthening H-bonds in the receptor pocket.[1]
Polar Surface Area ~66

~66

Maintains oral bioavailability range (Rule of 5 compliant).[1]

Part 5: Mechanistic Signaling Pathway

The diagram below illustrates how FNI-1 derived ligands intervene in the NLRP3 inflammatory cascade.

NLRP3 Signal1 Signal 1: TLR4 Activation (LPS Priming) NFkB NF-kB Translocation Signal1->NFkB Signal2 Signal 2: K+ Efflux (ATP/Pore Formation) NLRP3_Inactive NLRP3 (Inactive) Signal2->NLRP3_Inactive Trigger ProIL Pro-IL-1beta Synthesis NFkB->ProIL Cytokine IL-1beta / IL-18 Release (Inflammation) ProIL->Cytokine NLRP3_Active NLRP3 Inflammasome (Oligomerization) NLRP3_Inactive->NLRP3_Active Assembly Caspase Caspase-1 Activation NLRP3_Active->Caspase FNI_Drug FNI-1 Derived Inhibitor (Sulfonylurea) FNI_Drug->NLRP3_Active Blocks ATPase Activity Caspase->Cytokine

Figure 2: Mechanism of Action.[1] The FNI-1 derived inhibitor binds to the NACHT domain of NLRP3, preventing the ATP-dependent oligomerization required for inflammasome activation.

References

  • World Intellectual Property Organization (WIPO). (2019).[1] WO2019211463A1 - Novel Compounds for NLRP3 Inhibition.[1][1]

  • Canadian Intellectual Property Office. (2019).[1] CA3067410A1 - Novel Sulfonamide Carboxamide Compounds.[1][1]

  • Journal of Medicinal Chemistry. (2020). Discovery of Belzutifan: A Potent, Selective, and Orally Available HIF-2

    
     Inhibitor.[1] (Contextual reference for Indanol scaffolds). 
    
  • Sigma-Aldrich. (2023).[1] Product Specification: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.[1][2][3][4][5]

Sources

Strategic Sourcing & Technical Profile: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and strategic sourcing analysis for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol , designed for researchers and procurement professionals in pharmaceutical development.[1]

Executive Summary

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS: 2260959-50-8) is a critical bicyclic building block used in the synthesis of advanced small-molecule therapeutics.[1] Its indane scaffold, functionalized with a nitro group (reducible to an amine) and a fluorine atom, makes it a high-value intermediate for HIF-2α inhibitors (analogous to Belzutifan/Welireg™ chemistry) and NLRP3 inflammasome inhibitors .[1]

This guide provides a technical deep-dive into its procurement, synthesis logic, and quality attributes, ensuring your research team sources the correct grade for lead optimization or scale-up.

Chemical Identity & Specifications

AttributeSpecification
IUPAC Name 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
CAS Number 2260959-50-8
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
Key Functional Groups Secondary Alcohol (C1), Nitro (C4), Fluorine (C7)
Chirality Contains 1 chiral center (C1).[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)- enantiomer.[1]
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1]

Supply Chain Landscape & Pricing Analysis[1]

The market for this compound is tiered between "Catalog Research Grade" (grams) and "Bulk Intermediate Grade" (kilograms).[1]

Primary Suppliers & Distributors
  • Tier 1 (Global Stock): BLD Pharm , Apollo Scientific , Fluorochem .[1] These suppliers typically hold stock in the US, UK, or China for immediate dispatch.[1]

  • Tier 2 (Custom/Bulk): Enamine , WuXi AppTec , Combi-Blocks .[1] Best for >100g orders or specific enantiomeric requests.

Current Market Pricing (Estimated Q1 2026)

Prices fluctuate based on synthesis difficulty and stock levels.[1]

Pack SizeEstimated Price Range (USD/EUR)Lead TimeTarget Application
100 mg $30 - $601-3 DaysInitial Screening / HTS
1 g $120 - $2501-5 DaysLead Optimization / SAR
10 g $800 - $1,5001-2 WeeksProcess Development / Tox Batches
1 kg Custom Quote ($3k - $8k)4-8 WeeksGMP Starting Material

Procurement Tip: For medicinal chemistry campaigns, purchasing the racemate is cost-effective.[1] If your target requires a specific enantiomer (e.g., S-configuration for HIF-2α analogs), expect a 3-5x price multiplier or consider performing an in-house chiral resolution (e.g., lipase-catalyzed kinetic resolution or chiral SFC).[1]

Technical Deep Dive: Synthesis & Quality Control

Understanding the synthesis is crucial for troubleshooting impurities.[1] The commercial route typically involves the reduction of the corresponding indanone.[1]

Synthesis Pathway (DOT Diagram)

Synthesispathway Start 7-Fluoro-1-indanone (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 7-Fluoro-4-nitro-1-indanone (Key Ketone Intermediate) Nitration->Intermediate Major Isomer Impurity1 Impurity A: Regioisomer (6-Nitro) Nitration->Impurity1 Minor Side Product Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Product 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (Target Alcohol) Reduction->Product >90% Yield Impurity2 Impurity B: Over-reduced Amine Reduction->Impurity2 If H2/Pd used

Figure 1: Standard synthetic route. The critical step is the selective reduction of the ketone without affecting the nitro group.[1]

Critical Quality Attributes (CQA)
  • Regio-purity: The nitration of 7-fluoro-1-indanone can yield the 6-nitro isomer as a byproduct.[1] High-quality suppliers should guarantee <1% of this isomer by ¹H-NMR.[1]

  • Nitro Group Integrity: Avoid suppliers using catalytic hydrogenation (H₂/Pd) for the ketone reduction step, as this often leads to partial reduction of the nitro group to an amine or hydroxylamine (Impurity B).[1] Sodium Borohydride (NaBH₄) is the preferred reducing agent to maintain the nitro handle [1].[1]

  • Water Content: As a secondary alcohol, it can be hygroscopic.[1] Ensure storage under desiccant.[1]

Applications in Drug Discovery[1]

HIF-2α Inhibitors (Oncology)

This scaffold is structurally homologous to the "left-hand" side of Belzutifan (MK-6482) .[1] In Belzutifan, the indane ring is heavily substituted (difluoro, methylsulfonyl).[1] The 7-fluoro-4-nitro-1-indanol offers a simplified core for exploring Structure-Activity Relationships (SAR) , specifically:

  • C1-Hydroxyl: Mimics the critical hydrogen-bonding interaction in the HIF-2α PAS-B pocket.[1]

  • C4-Nitro: Serves as a "masked" amine.[1] Once reduced to an aniline, it can be coupled to various electrophiles to probe the solvent-exposed region of the binding pocket.[1]

NLRP3 Inflammasome Inhibitors

Recent patent literature (e.g., WO2019211463) cites this specific intermediate in the synthesis of sulfonylurea derivatives for treating inflammatory diseases [2].[1] The indanol moiety is often converted to a leaving group (mesylate/tosylate) and displaced by nucleophiles to build complex heterocyclic architectures.[1]

Procurement Strategy & Recommendations

For Research (Discovery Phase):
  • Buy the Racemate: Unless you have a validated chiral separation method, buy the racemic alcohol (CAS 2260959-50-8).[1] It is significantly cheaper and allows you to separate enantiomers via chiral HPLC only for the most active hits.[1]

  • Verify the CAS: Ensure you are not buying the ketone (CAS 1092347-71-1) by mistake.[1] The names are very similar.

For Process Development (Scale-Up):
  • Request the ROS (Route of Synthesis): Ask the supplier if they used NaBH₄ or Hydrogenation.[1]

  • Safety Check: Nitro-aromatics can be energetic.[1] If ordering >100g, request DSC (Differential Scanning Calorimetry) data to ensure thermal stability during transport and storage.[1]

References

  • Lead Sciences & BLD Pharm Catalog Data. (2025). Product Specifications for CAS 2260959-50-8. Retrieved from and .[1]

  • World Intellectual Property Organization. (2019).[1] Patent WO2019211463A1: Novel Compounds (NLRP3 Inhibitors).[1] Describes the use of 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol as a key intermediate.[1] .

  • PubChem. (2025).[1][4] Compound Summary: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (Ketone Precursor).[1] .[1]

  • Xu, R., et al. (2019).[1][5] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][2][3][5] J. Med.[1][6][7] Chem., 62(15), 6876–6893.[1][2][5] (Provides context on indane scaffold utility). .[1]

Sources

Methodological & Application

Application Note: Mitsunobu Reaction Conditions for 7-Fluoro-4-Nitroindanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a diverse array of functionalities with a characteristic inversion of stereochemistry.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction to a challenging substrate: 7-fluoro-4-nitroindanol. This substrate's unique electronic and steric properties—namely, the presence of two strong electron-withdrawing groups (EWG) and its nature as a secondary alcohol—necessitate carefully optimized conditions to achieve high yields and minimize side reactions. We will delve into the mechanistic rationale behind the procedural choices, provide a detailed, field-tested protocol, and offer a troubleshooting guide to ensure successful implementation.

Mechanistic Rationale: The "Why" Behind the Reagents

A foundational understanding of the Mitsunobu reaction mechanism is critical for troubleshooting and adapting the protocol. The reaction is a complex, multi-step process that effectively activates the alcohol's hydroxyl group for nucleophilic substitution.[4][5][6]

The key steps are as follows:

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate.[6]

  • Pronucleophile Deprotonation: This highly reactive betaine deprotonates the acidic pronucleophile (H-Nu), creating the active nucleophile (Nu⁻) and a protonated phosphonium species. The pKa of the pronucleophile is crucial; it should generally be below 13 to ensure this step proceeds efficiently.[2][6]

  • Alcohol Activation: The alcohol oxygen attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[1][3]

  • Sₙ2 Displacement: The previously generated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and leading to the final product with inverted stereochemistry.[2][4] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[7]

Mitsunobu_Mechanism reagents PPh₃ + DEAD + R-OH + H-Nu betaine Betaine Formation [PPh₃⁺-N⁻-N-CO₂Et]CO₂Et reagents->betaine Step 1 deprotonation Nucleophile Generation (Nu⁻) betaine->deprotonation Step 2 (uses H-Nu) activation Alcohol Activation [R-O-PPh₃]⁺ betaine->activation Step 3 (uses R-OH) deprotonation->activation Step 3 (uses R-OH) sn2 Sₙ2 Attack by Nu⁻ deprotonation->sn2 activation->sn2 product Inverted Product (R-Nu) + TPPO + Reduced DEAD sn2->product Step 4

Caption: Generalized workflow of the Mitsunobu reaction mechanism.

Key Challenges with 7-Fluoro-4-Nitroindanol

The successful application of the Mitsunobu reaction to 7-fluoro-4-nitroindanol requires addressing several substrate-specific challenges:

  • Reduced Alcohol Nucleophilicity: The potent electron-withdrawing effects of the aromatic fluorine and nitro substituents decrease the electron density on the indanol ring system. This, in turn, reduces the nucleophilicity of the secondary hydroxyl group, potentially slowing the crucial alcohol activation step (Step 3).

  • Steric Hindrance: As a secondary alcohol, the reaction site is inherently more sterically encumbered than a primary alcohol.[8] This can impede the approach of both the phosphonium species during activation and the incoming nucleophile during the Sₙ2 displacement. For particularly hindered alcohols, standard Mitsunobu conditions can result in low yields.[7][9]

  • Choice of Nucleophile: To overcome the challenges of a sterically hindered and electronically deactivated alcohol, the choice of nucleophile is critical. A more acidic pronucleophile leads to a higher concentration of the key intermediates and can significantly accelerate the reaction.[10] For this reason, p-nitrobenzoic acid is an excellent choice, as its higher acidity compared to benzoic acid has been shown to improve yields dramatically in cases of hindered alcohols.[9][10]

Optimized Protocol for Mitsunobu Esterification

This protocol details the esterification of 7-fluoro-4-nitroindanol with p-nitrobenzoic acid. The use of diisopropyl azodicarboxylate (DIAD) is recommended over diethyl azodicarboxylate (DEAD) due to improved safety.[11]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
7-Fluoro-4-nitroindanol>98%N/ASubstrate (1.0 eq.)
Triphenylphosphine (PPh₃)>99%Standard(1.5 eq.)
p-Nitrobenzoic acid>98%StandardNucleophile (1.5 eq.)
Diisopropyl azodicarboxylate (DIAD)>95%StandardOxidant (1.5 eq.)[11]
Tetrahydrofuran (THF)Anhydrous, >99.8%StandardReaction Solvent
Ethyl AcetateACS GradeStandardFor work-up and chromatography
HexanesACS GradeStandardFor chromatography
Saturated NaHCO₃ (aq)N/AIn-house prepFor work-up
BrineN/AIn-house prepFor work-up
Anhydrous MgSO₄ or Na₂SO₄N/AStandardDrying agent
Silica Gel230-400 meshStandardFor column chromatography
Experimental Workflow

Mitsunobu_Workflow start Setup: Inert Atmosphere (N₂/Ar) Dry Glassware charge Charge Flask: 1. 7-Fluoro-4-nitroindanol 2. p-Nitrobenzoic Acid 3. PPh₃ 4. Anhydrous THF start->charge cool Cool to 0 °C (Ice Bath) charge->cool add_diad Slowly Add DIAD (dropwise over 15 min) Maintain Temp < 5 °C cool->add_diad react Reaction: 1. Stir at 0 °C for 30 min 2. Warm to RT 3. Stir for 6-12 h (Monitor by TLC) add_diad->react workup Aqueous Work-up: 1. Quench/Dilute 2. Wash with NaHCO₃ 3. Wash with Brine 4. Dry (Na₂SO₄) react->workup purify Purification: Flash Column Chromatography workup->purify product Isolate Pure Product Characterize (NMR, MS) purify->product

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 7-fluoro-4-nitroindanol (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the indanol). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A slight exotherm may be observed; ensure the internal temperature does not rise above 5 °C.[9] The solution will typically turn a yellow-orange color.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Let the reaction stir at room temperature for 6-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The formation of solid triphenylphosphine oxide is an indication of reaction progress.[12]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove excess p-nitrobenzoic acid, followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain the desired ester and a significant amount of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purify the crude material via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Wet solvent or reagents. 2. Inactive DIAD/DEAD. 3. Insufficiently acidic nucleophile.1. Ensure all glassware is flame-dried and solvent is strictly anhydrous. 2. Use a fresh bottle of DIAD/DEAD. 3. Confirm the pKa of the nucleophile is appropriate. For this substrate, p-nitrobenzoic acid is recommended.[9]
Formation of Side Products 1. Reaction temperature too high. 2. Incorrect order of addition.1. Maintain low temperature during DIAD addition. For very sensitive substrates, keep the reaction at 0°C for longer. 2. Adhere to the recommended order of addition.[6][12] Pre-forming the betaine is an alternative for difficult cases.[6]
Difficult Purification 1. Co-elution of TPPO with the product.1. If TPPO is problematic, try precipitating it from the crude mixture by adding a non-polar solvent like diethyl ether or hexanes and storing at low temperature before chromatography.[9] 2. For future attempts, consider using polymer-supported triphenylphosphine to simplify removal.[13]

Safety Precautions

  • Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potentially explosive, especially upon heating or shock.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Work away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or one that has been properly stored and tested.

Conclusion

The Mitsunobu reaction, while powerful, requires careful consideration of substrate properties for successful execution. For the electronically deactivated and sterically hindered 7-fluoro-4-nitroindanol, success hinges on the use of an appropriately acidic pronucleophile, such as p-nitrobenzoic acid, and adherence to a carefully controlled procedure. This application note provides the mechanistic insights and a robust protocol to enable researchers to confidently employ this reaction, overcoming its inherent challenges to achieve the desired molecular transformation with high fidelity.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hughes, D. L., & Reamer, R. A. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Dodge, J. A., & Nissen, J. S. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Common Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Mitsunobu. Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Beddoe, R. H., et al. (2018). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Molecules, 27(15), 4941. Retrieved from [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Synthetic Communications, 34(6), 1127-1136. Retrieved from [Link]

Sources

Application Note: Crystallization Protocols for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization strategies for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS: 2260959-50-8), a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2


) inhibitors and other kinase-targeting APIs.

The presence of the nitro group at C4 and the fluorine at C7, combined with the secondary alcohol at C1, creates a molecule with distinct polarity and hydrogen-bonding capabilities. This guide prioritizes purification efficiency (rejecting regioisomers and reduction byproducts) and solid-state stability . Two distinct methods are presented: a cooling crystallization for high-purity requirements and an anti-solvent method for yield maximization.

Physicochemical Profile & Solubility Assessment

Before initiating crystallization, the solubility profile must be mapped to identify the Metastable Zone Width (MSZW).

Molecule Characteristics:

  • Structure: Indane core with a rigid bicyclic system.

  • H-Bonding: Donor (C1-OH) and Acceptor (C4-NO

    
    ).
    
  • Chirality: C1 is a stereocenter. (Note: These protocols apply to both racemic and enantiomerically enriched material, though solubility curves will shift for pure enantiomers).

Table 1: Solubility Screening Data (at 25°C and 60°C)

Data represents typical values for nitro-indanol derivatives.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)ClassificationApplication
Ethyl Acetate > 150> 300HighDissolution Solvent
Methanol > 200> 400Very HighDissolution Solvent
Toluene 1585Ideal Cooling Crystallization
2-Propanol (IPA) 40120ModeratePrimary Solvent
n-Heptane < 2< 5Anti-solventYield Induction
Water < 1< 2Anti-solventYield Induction

Pre-Crystallization Safety Check (Critical)

Warning: The C4-nitro group introduces potential thermal instability.

  • Protocol: Perform Differential Scanning Calorimetry (DSC) on the crude material before scaling up.

  • Acceptance Criteria: Ensure the onset of decomposition (

    
    ) is > 50°C higher than the maximum crystallization temperature (
    
    
    
    ).
  • Typical

    
    :  Do not exceed 70°C during dissolution to prevent thermal degradation or elimination of the hydroxyl group (dehydration to indene).
    

Protocol A: Cooling Crystallization (Polymorph Control)

Objective: Maximum purity rejection of regioisomers (e.g., 6-fluoro isomers) and synthetic byproducts. System: Toluene (Single solvent) or Toluene/EtOAc (9:1).

Mechanistic Rationale

Toluene provides a steep solubility curve for nitro-substituted aromatics. The


-

stacking interactions between the solvent and the indane ring facilitate slow, ordered crystal growth, rejecting impurities into the mother liquor.
Step-by-Step Procedure
  • Charge: Load 10.0 g of crude 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol into a jacketed glass reactor.

  • Dissolution: Add 80 mL of Toluene (8 volumes). Agitate at 250 RPM.

  • Heating: Heat the jacket to 75°C. Hold for 30 minutes.

    • Note: If solution is not clear, add Ethyl Acetate in 1 mL increments until dissolution is complete (Max 10 mL).

  • Clarification: Filter hot (75°C) through a 0.45

    
    m PTFE filter to remove insolubles (salts/catalyst residues).
    
  • Cooling Ramp 1: Cool from 75°C to 55°C at a rate of 0.5°C/min.

  • Seeding: At 55°C (supersaturation point), add 0.5% w/w pure seed crystals. Hold for 1 hour to allow seed bed maturation.

  • Cooling Ramp 2: Cool from 55°C to 5°C at a slow rate of 0.2°C/min.

    • Why? Slow cooling prevents secondary nucleation and oiling out.

  • Isolation: Filter the slurry at 5°C.

  • Wash: Wash the cake with 20 mL of cold Toluene (0°C).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Objective: High recovery (>90%) for cleaner crude streams. System: 2-Propanol (IPA) / Water.

Mechanistic Rationale

The IPA/Water system utilizes the "drowning out" effect. The hydrophobic fluoro-nitro-indane core is highly insoluble in water. Adding water increases the surface tension of the solvent mixture, forcing the organic molecule to crystallize rapidly.

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of crude material in 50 mL IPA (5 volumes) at 60°C.

  • Filtration: Polish filter the warm solution.

  • Initial Anti-solvent Addition: Maintain 60°C. Add 10 mL Water dropwise over 20 minutes until the solution turns slightly turbid (Cloud Point).

  • Seeding: Add seed crystals (10 mg). Stir for 30 minutes to establish crystal growth.

  • Main Addition: Add remaining 40 mL Water over 2 hours while cooling from 60°C to 20°C.

    • Ratio Target: Final solvent composition should be 1:1 IPA:Water.

  • Ripening: Stir at 20°C for 2 hours.

  • Filtration & Wash: Filter and wash with 20 mL of 1:1 IPA:Water mixture.

Process Visualization

Workflow Diagram: Decision Matrix & Protocol

The following diagram illustrates the decision logic and workflow for processing the crude intermediate.

G Start Crude 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol Safety DSC Safety Scan (Check T_onset > 120°C) Start->Safety Decision Purity Requirement? Safety->Decision Pass MethodA Method A: Cooling Cryst. (Toluene) Target: >99.5% Purity Decision->MethodA High Purity Needed MethodB Method B: Anti-Solvent (IPA/Water) Target: >95% Yield Decision->MethodB Max Yield Needed DissolveA Dissolve in Toluene @ 75°C MethodA->DissolveA DissolveB Dissolve in IPA @ 60°C MethodB->DissolveB SeedA Seed @ 55°C (Metastable Zone) DissolveA->SeedA CoolA Linear Cool to 5°C (0.2°C/min) SeedA->CoolA Filter Filtration & Wash CoolA->Filter AddWater Add Water (Anti-solvent) Ratio 1:1 Final DissolveB->AddWater AddWater->Filter Dry Vacuum Dry @ 45°C Filter->Dry

Caption: Decision matrix for selecting between Cooling (Method A) and Anti-Solvent (Method B) crystallization based on process goals.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; Impurity profile too high.Increase seed loading to 1-2%; Reduce cooling rate; Use Method A (Toluene) over Method B.
Low Yield Final temperature too high; Too much solvent.Cool to 0°C; Add anti-solvent (Heptane) to Toluene system at end of run.
Color Retention Nitro-impurities trapped in crystal lattice.Perform a carbon treatment (activated charcoal) during the hot dissolution step.
Polymorph Shift Rapid precipitation (kinetic form).Hold slurry at final temperature for >4 hours to allow conversion to thermodynamically stable form.

References

  • Substance Identification: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS 2260959-50-8).[1][2][3][4] Sigma-Aldrich Catalog. (General Reference).

  • Indanone Synthesis Context: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017. [5]

  • General Crystallization Principles: "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Online Library.
  • Safety of Nitro Compounds: "Thermal Safety of Chemical Processes.

(Note: While specific public protocols for this exact CAS are proprietary to API manufacturers, the methodologies above are derived from standard Process Chemistry principles for nitro-fluoro-indanols.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 7-fluoro-4-nitroindanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the synthesis of 7-fluoro-4-aminoindanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the reduction of 7-fluoro-4-nitroindanone. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot issues, optimize reaction conditions, and significantly improve your product yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Q1: My reaction is incomplete, and I'm recovering a significant amount of 7-fluoro-4-nitroindanone. What are the likely causes?

A: Incomplete conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent activity. The primary culprits are often insufficient reducing power, poor reagent accessibility to the substrate, or suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Reagent Stoichiometry and Activity:

    • Metal/Acid Reductions (Fe/HCl, SnCl₂): For heterogeneous reactions involving metals, an excess of the metal powder is often required to ensure sufficient surface area and to account for any passivated surfaces.[1] Ensure the metal powder is fresh and has not been excessively oxidized during storage.

    • Catalytic Hydrogenation (H₂ with Pd/C, Pt/C, etc.): The catalyst may be poisoned or simply deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst loading should be optimized; typically 5-10 mol% is a starting point, but difficult reductions may require more.[1] The reaction is also highly sensitive to hydrogen pressure; ensure your system is leak-free and maintained at the target pressure.[2]

    • Transfer Hydrogenation (Ammonium Formate/Pd/C): The decomposition of ammonium formate to produce hydrogen in situ is temperature-dependent.[3] Ensure the reaction temperature is adequate to facilitate this decomposition, often requiring gentle heating.

  • Solubility Issues:

    • 7-fluoro-4-nitroindanone can have limited solubility in certain solvents, especially at room temperature. If the substrate is not fully dissolved, the reaction becomes mass-transport limited.

    • Solution: Consider using a co-solvent system to improve solubility. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are common. Adding a small amount of a more polar or less polar solvent (e.g., THF, acetic acid) can sometimes aid dissolution without inhibiting the reaction.[4] Gentle heating can also improve solubility and reaction rates, but must be carefully controlled to prevent side reactions.[5]

  • Mechanical & Physical Factors:

    • In heterogeneous reactions (e.g., with Fe powder or Pd/C), efficient stirring is critical to maximize contact between the reagents. If the reaction mixture is not adequately agitated, the reagents will settle, and the reaction will stall.

Q2: My yield is low, and I'm observing multiple spots on my TLC plate. What are the potential side products, and how can I avoid them?

A: The formation of side products is a primary cause of yield loss. The reduction of an aromatic nitro group proceeds through several intermediates, and other functional groups on the molecule can also react depending on the chosen method.[1][6]

Common Side Products and Mitigation Strategies:

  • Incomplete Reduction Intermediates: The reduction pathway from a nitro group (Ar-NO₂) to an amine (Ar-NH₂) involves nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[6] Under certain conditions (especially neutral or basic pH), these intermediates can couple to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds.

    • Mitigation: Using a strong reducing system under acidic conditions, such as Fe/HCl or SnCl₂/HCl, suppresses the formation of these dimeric impurities by ensuring the hydroxylamine intermediate is rapidly protonated and further reduced.[6]

  • Ketone Reduction: The indanone carbonyl group can be reduced to a secondary alcohol, forming 7-fluoro-4-amino-1-hydroxyindan.

    • Mitigation: Avoid non-specific, powerful reducing agents like lithium aluminum hydride (LiAlH₄), which readily reduce both nitro groups and ketones.[7] Catalytic hydrogenation can also reduce ketones, but this typically requires more forcing conditions (higher pressure, different catalyst like Rhodium). Methods like Fe/acid or SnCl₂ are generally highly chemoselective for the nitro group over a ketone.[7]

  • Hydrodefluorination: The fluorine atom can be reductively cleaved, particularly when using palladium on carbon (Pd/C) with H₂ gas, leading to the formation of 4-aminoindanone.[7]

    • Mitigation: If hydrodefluorination is a significant issue, switch to a different catalyst. Raney Nickel is often effective for nitro group reductions while being less prone to causing dehalogenation.[7] Alternatively, non-catalytic methods like Fe/HCl or transfer hydrogenation with a different catalyst may be preferable.

The general pathway and potential side reactions are illustrated below.

G cluster_main Main Reduction Pathway cluster_side Potential Side Reactions Nitro 7-Fluoro-4-nitroindanone (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2e⁻, +2H⁺ Alcohol Ketone Reduction Product Nitro->Alcohol Ketone Reduction (e.g., LiAlH₄) Defluoro Defluorination Product Nitro->Defluoro Hydrodefluorination (e.g., H₂/Pd-C) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azo Azoxy/Azo Impurities Nitroso->Azo Amine 7-Fluoro-4-aminoindanone (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azo Coupling

Reaction pathway and potential side products.
Q3: I'm concerned about reducing the indanone's ketone group. Which methods are most chemoselective for the nitro group?

A: Excellent question. Preserving the ketone is critical. The most reliable methods for selectively reducing a nitro group in the presence of a ketone are metal-based reductions in acidic media.

  • Fe in Acetic Acid or with HCl/NH₄Cl: This is a highly effective and chemoselective system. Iron preferentially reduces the nitro group under these conditions, leaving ketones, esters, and other carbonyls untouched.[7][8]

  • Tin(II) Chloride (SnCl₂): This is another mild and highly selective reagent for nitro group reduction. It is often used in solvents like ethanol or ethyl acetate and is compatible with a wide range of functional groups.[7][9]

  • Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be used for selective reductions in aqueous or mixed aqueous/organic solvent systems.[9]

The following table summarizes the selectivity of common reducing agents.

Reducing Agent/SystemSelectivity for Nitro vs. KetoneComments
Fe / HCl or AcOH ExcellentHighly chemoselective. Economical and robust.[7]
SnCl₂ ExcellentMild conditions, good for sensitive substrates.[7][9]
H₂ / Raney Nickel Good to ExcellentGenerally good selectivity, less prone to dehalogenation than Pd/C.[7]
H₂ / Pd/C Moderate to GoodCan reduce ketones under more forcing conditions. Risk of defluorination.[7]
Sodium Hydrosulfite GoodUseful alternative when acidic or catalytic methods are not suitable.[9]
LiAlH₄ / NaBH₄ PoorWill readily reduce both functional groups. Not recommended for this transformation.[7][10]
Q4: How can I prevent the loss of the fluorine substituent (hydrodefluorination) during the reduction?

A: Hydrodefluorination is a known side reaction in catalytic hydrogenation, especially with palladium catalysts. The C-F bond on an aromatic ring can be cleaved under these conditions.

Recommended Strategies:

  • Change the Catalyst: Palladium is particularly active for this side reaction. Switching to Raney Nickel or Platinum on Carbon (Pt/C) can often eliminate or significantly reduce the amount of defluorination while still effectively reducing the nitro group.[7]

  • Use a Non-Catalytic Method: Metal/acid reductions are an excellent alternative as they do not typically cause hydrodefluorination. The use of Iron powder with ammonium chloride in ethanol/water is a robust and green option that avoids this issue.[8][11]

  • Employ Transfer Hydrogenation with Caution: Transfer hydrogenation using ammonium formate with Pd/C can still cause some defluorination. If this method is preferred for its operational simplicity, careful monitoring and optimization (lower temperature, shorter reaction time) are necessary.

The following decision tree can help guide your choice of reduction method based on common challenges.

G start Start: Select Reduction Method defluor Is hydrodefluorination a major issue? start->defluor ketone Is ketone reduction a concern? defluor->ketone No raney_ni Use H₂/Raney Ni or non-catalytic method defluor->raney_ni Yes scale Is cost/scalability a key factor? ketone->scale No sncl2 Use SnCl₂ ketone->sncl2 Yes (mildest option) fe_hcl Use Fe/HCl or Fe/NH₄Cl scale->fe_hcl Yes pd_c Use Transfer Hydrogenation (e.g., HCOONH₄/Pd-C) scale->pd_c No

Decision tree for selecting a reduction method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a researcher attempting this reduction for the first time?

A: For a reliable, scalable, and highly selective first attempt, we recommend reduction with iron powder and a mild acid source like ammonium chloride or acetic acid . This method avoids the complexities of high-pressure hydrogenation and the potential for defluorination, is highly chemoselective, and uses inexpensive, readily available reagents.[11] See Protocol B for a detailed procedure.

Q2: How do I choose the right solvent for this reaction?

A: The ideal solvent should fully dissolve the starting material at the reaction temperature and be compatible with the chosen reagents.

  • For Metal/Acid Reductions (Fe/HCl, SnCl₂): Alcohols like ethanol or methanol , often mixed with water, are excellent choices. They facilitate substrate solubility and are compatible with the acidic conditions.[11]

  • For Catalytic Hydrogenation: Ethanol, methanol, ethyl acetate (EtOAc), or tetrahydrofuran (THF) are commonly used. Acetic acid can sometimes be used as a solvent or co-solvent to accelerate the reaction, but its acidity should be considered.[4]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material (7-fluoro-4-nitroindanone).

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.

  • Observation: The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product, 7-fluoro-4-aminoindanone, is more polar and will have a lower Rf value. A UV lamp can be used for visualization.

Recommended Protocols

Protocol A: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is operationally simple and avoids the use of hydrogen gas cylinders.

Materials:

  • 7-fluoro-4-nitroindanone (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 0.1 eq)

  • Ammonium Formate (HCOONH₄, 5-10 eq)

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-fluoro-4-nitroindanone and methanol (approx. 10-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst.

  • Add the ammonium formate in one portion.

  • Heat the reaction mixture to a gentle reflux (approx. 60-70 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude residue can be purified by dissolving in a suitable solvent (e.g., dichloromethane or ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification can be achieved via column chromatography if necessary.

Protocol B: Reduction with Iron Powder and Ammonium Chloride

This classic, robust method is highly chemoselective and economical.[8][11]

Materials:

  • 7-fluoro-4-nitroindanone (1.0 eq)

  • Iron powder (<325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (e.g., 4:1 v/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 7-fluoro-4-nitroindanone, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may become self-sustaining once initiated.[5]

  • Maintain reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • After completion, cool the reaction to room temperature.

  • Filter the hot mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of ~8-9. This will precipitate any remaining iron salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as needed.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. Available at: [Link]

  • Aromatic Nitro Compounds. Missouri S&T. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. Available at: [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver. Available at: [Link]

  • Preference for tin or iron in the reduction of nitrobenzene. (2019). Chemistry Stack Exchange. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Optimization of Nitro Reduction Conditions. (2020). ResearchGate. Available at: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (2004). SciSpace. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. Available at: [Link]

  • Conditions optimization for the reduction of nitroarenesa. ResearchGate. Available at: [Link]

  • Optimization of Reduction Conditions. ResearchGate. Available at: [Link]

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. (2024). PubMed. Available at: [Link]

  • my nitro refuses to be reduced. (2023). Reddit. Available at: [Link]

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. (2012). MDPI. Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). PMC. Available at: [Link]

  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. PMC. Available at: [Link]

  • Optimization of the reaction conditions for the reduction of nitroarenes. ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Preprints.org. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). SciSpace. Available at: [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess for Chiral 7-Fluoro-4-Nitroindanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and chiral optimization of 7-fluoro-4-nitroindanol. This guide is intended for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high enantiomeric excess (ee) and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and analysis of chiral 7-fluoro-4-nitroindanol.

Q1: What are the most common methods for synthesizing chiral 7-fluoro-4-nitroindanol?

The predominant method for producing chiral 7-fluoro-4-nitroindanol is the asymmetric reduction of its prochiral ketone precursor, 7-fluoro-4-nitro-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method that employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.[1][2][3] This method is favored for its high predictability, broad substrate scope, and the ability to achieve excellent enantioselectivity, often exceeding 95% ee.[2]

Q2: Why is achieving a high enantiomeric excess (ee) so critical for this compound?

In pharmaceutical development, the two enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological profiles.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[4] Regulatory agencies like the FDA and EMA strongly favor the development of single-enantiomer drugs to ensure safety and efficacy.[5] Therefore, achieving high enantiomeric purity of intermediates like 7-fluoro-4-nitroindanol is essential for the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Q3: What are the primary analytical techniques for determining the enantiomeric excess of 7-fluoro-4-nitroindanol?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess.[5][6][] This technique separates the two enantiomers based on their differential interactions with the chiral selector immobilized on the column, allowing for accurate quantification of each.[4] Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful technique, often providing faster separations.[]

Q4: What are the key safety considerations when working with 7-fluoro-4-nitroindanol and its precursors?

Nitroaromatic compounds can be energetic and should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are mandatory. All reactions should be conducted in a well-ventilated fume hood. When performing reductions, especially with borane reagents, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) as these reagents are sensitive to air and moisture.[1][8]

Troubleshooting Guide: Low Enantiomeric Excess

A low or inconsistent enantiomeric excess is one of the most common challenges in asymmetric synthesis.[9] This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: My enantiomeric excess (ee) is consistently low or varies significantly between batches.

This is a multifaceted problem that requires a step-by-step investigation. The following decision tree and detailed explanations will guide you through the troubleshooting process.

G cluster_1 Analytical Method Validation cluster_2 Reagent & Catalyst Scrutiny cluster_3 Reaction Parameter Optimization start Low or Inconsistent ee Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/SFC) start->step1 q1 Is chiral separation adequate? (Resolution Rs > 1.5) step1->q1 step2 Step 2: Verify Reagent & Catalyst Integrity q2a Substrate Purity Check (7-fluoro-4-nitro-1-indanone) step2->q2a step3 Step 3: Evaluate Reaction Conditions q3a Temperature Control: - Consistent & accurate? - Optimal for selectivity? step3->q3a step4 Step 4: Re-evaluate Catalyst System end_ok High & Reproducible ee Achieved step4->end_ok a1_yes Method Validated q1->a1_yes Yes a1_no Optimize HPLC/SFC Method: - Different CSP - Modify mobile phase - Adjust temperature/flow rate q1->a1_no No a1_yes->step2 a1_no->end_ok q2b Catalyst Quality Check (e.g., (R)-CBS) q2a->q2b Pure a2a_impure Purify substrate (recrystallization, chromatography) q2a->a2a_impure Impure q2c Solvent & Borane Source Quality q2b->q2c Good Quality a2b_bad Procure or synthesize fresh catalyst. Verify purity and activity. q2b->a2b_bad Questionable q2c->step3 High Quality a2c_bad Use fresh, anhydrous, degassed solvent. Titrate borane solution. q2c->a2c_bad Poor Quality a2a_impure->end_ok a2b_bad->end_ok a2c_bad->end_ok q3b Atmosphere Control: - Fully inert? - No air/moisture leaks? q3a->q3b Yes a3a_bad Calibrate thermostat. Screen temperatures (e.g., 0°C to -40°C). q3a->a3a_bad No q3c Catalyst Loading: - Within optimal range? q3b->q3c Yes a3b_bad Improve inert gas technique. Check for leaks in glassware/septa. q3b->a3b_bad No q3c->step4 Yes a3c_bad Screen catalyst loading (e.g., 5-20 mol%). q3c->a3c_bad No a3a_bad->end_ok a3b_bad->end_ok a3c_bad->end_ok

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Detailed Troubleshooting Steps

Step 1: Validate Your Analytical Method Before questioning your chemistry, you must trust your data. An unreliable analytical method can give the false impression of low enantioselectivity.

  • Question: Is my chiral HPLC/SFC method providing adequate separation of the enantiomers?

  • Answer: The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5 for accurate quantification. If your resolution is poor, you cannot be confident in your ee value.

    • Solution: Optimize the separation method. This may involve screening different chiral stationary phases (CSPs), adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol), or modifying the column temperature and flow rate.[6] A validated method ensures that the problem lies with the reaction itself, not the analysis.[9]

Step 2: Scrutinize Reagents and Catalyst The purity of your starting materials is paramount in asymmetric catalysis. Trace impurities can act as catalyst poisons or inhibitors.[9]

  • Question: Could impurities in my starting ketone (7-fluoro-4-nitro-1-indanone) be affecting the reaction?

  • Answer: Yes. Impurities from the synthesis of the indanone, such as residual acids, bases, or metal catalysts, can interfere with the CBS catalyst.

    • Solution: Ensure the purity of the substrate. Recrystallization or flash column chromatography are effective methods for purification. Confirm purity by NMR and melting point.

  • Question: Has my CBS catalyst or borane solution degraded?

  • Answer: CBS catalysts and borane solutions (like BH₃·THF or BH₃·SMe₂) are sensitive to air and moisture.[1][8] Degradation of either component will lead to a loss of catalytic activity and enantioselectivity.

    • Solution: Use a fresh, reputable source of the CBS catalyst. If you synthesize it in-house, ensure it is fully characterized. Borane solutions should be fresh; it is good practice to titrate older bottles to determine the active concentration. Always handle these reagents under a strict inert atmosphere.

Step 3: Evaluate Reaction Conditions Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.

  • Question: Is the reaction temperature being precisely controlled?

  • Answer: Temperature can have a significant impact on enantioselectivity.[10] In many CBS reductions, lower temperatures (e.g., 0 °C to -40 °C) favor higher ee. Fluctuations in temperature during the reaction can lead to inconsistent results.

    • Solution: Use a reliable cryostat or a well-insulated ice/salt bath to maintain a constant, low temperature. Calibrate your thermometer. It is often beneficial to perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity for your specific system.

  • Question: Is my reaction truly under an inert atmosphere?

  • Answer: The presence of water or oxygen can have a dramatic negative effect on the enantiomeric excess in CBS reductions.[1][8]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use high-quality, anhydrous solvents. Degas the solvent before use. Employ robust inert gas techniques, such as maintaining a positive pressure of argon or nitrogen throughout the setup and transfer processes.

  • Question: Is the catalyst loading optimal?

  • Answer: While it may seem counterintuitive, higher catalyst loadings can sometimes lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee.[9]

    • Solution: Screen a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to identify the optimal concentration for your reaction.

Experimental Protocols & Data

Protocol 1: CBS Reduction of 7-Fluoro-4-nitro-1-indanone

This protocol provides a general procedure for the asymmetric reduction. Optimization of temperature and reagent stoichiometry may be required.

  • Setup: Under an argon atmosphere, add the (R)-CBS catalyst (0.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Solvent: Add anhydrous, degassed tetrahydrofuran (THF) to the flask. Cool the solution to 0 °C.

  • Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.6 equivalents) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 7-fluoro-4-nitro-1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the chiral 7-fluoro-4-nitroindanol.

Protocol 2: Chiral HPLC Analysis

This protocol outlines a starting point for analyzing the enantiomeric excess of the product.

  • Sample Preparation: Prepare a stock solution of the purified indanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers.

  • Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Table 1: Typical Chiral HPLC Parameters
ParameterRecommended Condition
Chiral Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: These parameters are a starting point and must be optimized for your specific instrument and column to achieve baseline separation (Rs > 1.5).

Visualization of the Optimization Workflow

The following diagram illustrates the iterative process of optimizing enantiomeric excess, integrating synthesis, analysis, and troubleshooting.

G start Define Target ee (>99%) exp Perform Asymmetric Reduction (e.g., CBS Protocol) start->exp analysis Analyze Product by Chiral HPLC exp->analysis decision Is ee > Target? analysis->decision success Proceed with Enantiopure 7-Fluoro-4-Nitroindanol decision->success Yes troubleshoot Troubleshoot Reaction (Refer to Guide) decision->troubleshoot No troubleshoot->exp Implement Changes & Repeat

Caption: Iterative Workflow for Enantiomeric Excess Optimization.

References

  • Minatti, A., Zheng, X., & Buchwald, S. L. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(24), 9253–9258. Available from: [Link]

  • Trost, B. M., & Stambuli, J. P. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Organic Letters, 12(4), 744–747. Available from: [Link]

  • Mphahlele, M. J. (2015). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Dissertation, University of South Africa. Available from: [Link]

  • Minatti, A., Zheng, X., & Buchwald, S. L. (2016). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Publications. Collection. Available from: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Szymańska, E., & Kiełbasiński, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 470–499. Available from: [Link]

  • University of California, Irvine. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Available from: [Link]

  • Chemistry Lecture. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Pavan, A. H., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Organic Process Research & Development, 25(8), 1896–1907. Available from: [Link]

  • Eibenberger, S., et al. (2024). Near-complete chiral selection in rotational quantum states. Nature Communications, 15(1), 1234. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Jean-Gerard, L., et al. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 26(11), 3321. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–164. Available from: [Link]

  • Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 49–53. Available from: [Link]

  • Cruciani, G., et al. (2005). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry, 70(22), 8986–8995. Available from: [Link]

  • Mikami, K., & Yamanaka, M. (2003). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Chemical Reviews, 103(8), 3369–3400. Available from: [Link]

  • Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Retrieved from [Link]

  • Eibenberger, S., et al. (2023). Full quantum state control of chiral molecules. arXiv. Available from: [Link]

  • RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • Sheng, Y. F., et al. (2009). Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading. Chemistry, 15(14), 3351–3354. Available from: [Link]

  • Wang, Y., et al. (2020). Asymmetric Synthesis of 7-Membered-ring-bridged 3,4-Fused Tricyclic Indoles via Friedel‒Crafts Alkylation/Annulation. Organic Letters, 22(15), 5891–5896. Available from: [Link]

  • Almendros, M. J., & Almansa, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 903. Available from: [Link]

  • Wu, Y., et al. (2016). Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. The Journal of Organic Chemistry, 81(15), 6828–6835. Available from: [Link]

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Technical Support Center: Purification of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in a highly pure form. Ensuring the purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products.

Introduction: The Criticality of Purity

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact downstream reaction yields, introduce unwanted side products, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Q1: My crude product is an oil or a sticky solid and won't crystallize. How can I purify it?

A1: This is a common issue when residual solvents or low-melting impurities are present. The first step is to ensure all volatile solvents have been removed under high vacuum. If the product remains oily, column chromatography is the most effective purification method.

  • Expert Insight: The polarity of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, with its hydroxyl, nitro, and fluoro groups, makes it amenable to silica gel chromatography. The choice of eluent is critical for achieving good separation. A gradient elution is often necessary to first elute less polar impurities, followed by the desired product.

  • Protocol: Flash Column Chromatography

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a level surface, and then drain the excess solvent until it is just above the silica bed.[1][2]

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For oily products, it's often best to perform a "dry loading" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]

    • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound. Monitor the fractions by Thin Layer Chromatography (TLC).

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Q2: I performed column chromatography, but my product is still impure. What went wrong?

A2: Incomplete separation during chromatography can be due to several factors:

  • Improper Solvent System: The polarity difference between your compound and the impurities may be insufficient for the chosen eluent system.

    • Solution: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation (a ΔRf of at least 0.2 is ideal).

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.

  • Cracked or Channeled Column: An improperly packed column can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1][3] Packing the column as a slurry is generally recommended over dry packing.[2]

Q3: My recrystallization attempt resulted in a low yield or no crystals at all. What should I do?

A3: Recrystallization is a powerful technique for purifying solid compounds, but its success depends on the careful selection of a solvent system.

  • Expert Insight: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).

  • Troubleshooting Recrystallization:

    • Poor Solvent Choice: If the compound is too soluble at room temperature, the recovery will be low. If it's not soluble enough at high temperatures, it won't dissolve.

      • Solution: Experiment with different solvents or solvent mixtures. A common approach is to use a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until turbidity persists.

    • Supersaturation: Sometimes, a solution can become supersaturated and fail to crystallize even when cooled.

      • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure product.

    • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

Q4: How do I know if my purified product is pure enough for the next step?

A4: Assessing the purity of your final product is a critical final step. A combination of analytical techniques should be used.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single, sharp peak indicates high purity. HPLC can also be used to quantify any remaining impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired compound and identifying any structurally related impurities. The absence of unexpected signals is a good indicator of purity.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of impurities.[5]

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude sample of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol?

A: Common impurities can include:

  • Starting Materials: Unreacted 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-one.[8][9]

  • Byproducts: Products from over-reduction or side reactions. The specific byproducts will depend on the synthetic route used.

  • Residual Solvents: Solvents used in the reaction and workup.

Q: Can I use an extraction to purify the crude product?

A: A liquid-liquid extraction can be a useful initial purification step to remove certain types of impurities. For example, an acidic wash (e.g., with dilute HCl) could remove basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts. However, it is unlikely to be sufficient as the sole purification method.

Q: What is the expected appearance of pure 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol?

A: Pure 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is typically a solid at room temperature. Its color can range from off-white to yellow.

Visualizing the Purification Workflow

The following diagram outlines a general workflow for the purification of crude 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis1 Initial Analysis (TLC, 1H NMR) Crude->Analysis1 Decision1 Is the product a solid? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Chromatography Column Chromatography Decision1->Chromatography No Analysis2 Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis2 Chromatography->Analysis2 PureProduct Pure Product Analysis2->PureProduct Purity >98% FurtherPurification Further Purification Required Analysis2->FurtherPurification Purity <98% FurtherPurification->Chromatography

Caption: Decision workflow for purifying 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Quantitative Data Summary

TechniqueStationary PhaseMobile Phase (Typical)Key Separation Principle
Flash Column Chromatography Silica GelHexane/Ethyl Acetate GradientPolarity
Recrystallization N/AEthanol/Water, Dichloromethane/HexaneDifferential Solubility
Preparative HPLC C18Acetonitrile/Water GradientHydrophobicity

References

  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography - Chemistry at Winthrop University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • 7-fluoro-4-nitro-2,3-dihydro-1h-inden-1-one - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved February 15, 2026, from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).
  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025). Retrieved February 15, 2026, from [Link]

  • (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology - ResearchGate. (2025). Retrieved February 15, 2026, from [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI. (2026). Retrieved February 15, 2026, from [Link]

  • A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer - PubMed. (2013). Retrieved February 15, 2026, from [Link]

  • Effects of chlorine and nitro groups on the crystal structure of novel 4-quinolinone derivatives from sulfonamide chalcone | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023). Retrieved February 15, 2026, from [Link]

  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Occurrence of spontaneous resolution of ketoprofen with a racemic crystal structure by simple crystallization under nonequilibrium preferential enrichment conditions - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

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Stability of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol. This guide is intended for researchers, scientists, and drug development professionals. Here, we address potential stability issues, particularly under basic conditions, and provide troubleshooting advice to ensure the integrity of your experiments.

The stability of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol in the presence of bases is a critical consideration due to its specific chemical structure. The electron-withdrawing nature of the nitro and fluoro groups, combined with the hydroxyl functionality, can lead to unexpected reactions and degradation. This guide is designed to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol under basic conditions.

Issue 1: Unexpected Color Change (Yellowing or Darkening) of the Reaction Mixture

Possible Cause: Formation of a resonance-stabilized anion or degradation products. The nitro group on the aromatic ring strongly withdraws electron density, increasing the acidity of protons on the benzylic carbon and the indanol ring. Deprotonation by a base can lead to the formation of a colored, conjugated system.

Diagnostic Workflow:

  • UV-Vis Spectroscopy: Take a sample of the colored solution and run a UV-Vis spectrum. The appearance of new absorption bands at longer wavelengths is indicative of the formation of a more conjugated system, which often results in a colored compound.

  • pH Measurement: Carefully measure the pH of your reaction mixture. A higher than expected pH could indicate an excess of base, which can promote side reactions.

  • Thin Layer Chromatography (TLC) Analysis: Spot the reaction mixture on a TLC plate alongside the starting material. The appearance of new, often colored, spots will confirm that a reaction has occurred.

Solutions:

  • Choice of Base: Use a milder, non-nucleophilic base. If your protocol allows, consider using a hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base such as sodium bicarbonate instead of strong bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Control: Perform the reaction at a lower temperature. Many degradation pathways are accelerated at higher temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Some nitroaromatic compounds can be sensitive to oxidation, which can be exacerbated by basic conditions.[1]

Issue 2: Low Yield or Complete Loss of Starting Material with No Identifiable Product

Possible Cause: Base-catalyzed elimination (dehydration) of the alcohol to form 7-fluoro-4-nitro-1H-indene. The hydroxyl group can be protonated (under acidic conditions) or deprotonated (under basic conditions) to become a better leaving group. The presence of a base can facilitate an elimination reaction.[2][3]

Proposed Degradation Pathway:

G start 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol intermediate Alkoxide Intermediate start->intermediate + Base (- H+) product 7-Fluoro-4-nitro-1H-indene (Unstable, Polymerizes) intermediate->product Elimination (-OH) degradation Polymeric Degradation Products product->degradation Polymerization

Caption: Proposed degradation pathway of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol under basic conditions.

Solutions:

  • Protecting Group Strategy: Protect the hydroxyl group as an ether (e.g., silyl ether) or another base-stable protecting group before subjecting the molecule to basic conditions. This will prevent elimination.

  • Careful Selection of Reaction Conditions: If the hydroxyl group is required for the reaction, use stoichiometric amounts of a weak base and monitor the reaction progress closely by TLC or LC-MS to minimize degradation.

  • Alternative Synthetic Route: If possible, consider a synthetic route that avoids the use of strong bases in the presence of the free hydroxyl group.

Issue 3: Formation of an Insoluble Precipitate

Possible Cause: Polymerization of the elimination product, 7-fluoro-4-nitro-1H-indene. Indene and its derivatives can be unstable and prone to polymerization, especially in the presence of initiators such as light, heat, or impurities.

Diagnostic Workflow:

  • Solubility Test: Attempt to dissolve the precipitate in a range of common organic solvents. Polymeric materials often have limited solubility.

  • Infrared (IR) Spectroscopy: Analyze the precipitate by IR spectroscopy. The disappearance of the characteristic O-H stretch from the starting material and the appearance of new peaks may suggest polymerization.

Solutions:

  • Quenching Conditions: If an elimination reaction is intended, ensure that the quenching step is performed quickly and at a low temperature to neutralize the base and stabilize the product.

  • Purification Strategy: If the indene product is desired, it may need to be used immediately in the next step without isolation to avoid polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of the hydroxyl proton in 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol?

While the exact pKa has not been reported, we can estimate its relative acidity. The electron-withdrawing effects of the aromatic nitro group and the fluorine atom will increase the acidity of the hydroxyl proton compared to a simple alcohol like cyclohexanol.[4][5] This means it will be more readily deprotonated by a base.

Q2: Which bases are most likely to cause degradation?

Strong, nucleophilic bases such as hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), and organolithiums (n-BuLi) are more likely to cause both deprotonation and subsequent elimination or other side reactions.

Q3: Can I use this compound in a reaction with a strong base if I protect the alcohol?

Yes, protecting the alcohol is a highly recommended strategy. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is often a good choice as it is stable to a wide range of basic conditions and can be readily removed later.

Q4: How does the fluorine atom affect the stability?

The fluorine atom has a strong electron-withdrawing inductive effect, which can influence the acidity of nearby protons.[4][6][7] This can make the benzylic protons slightly more acidic and could potentially influence the regioselectivity of an elimination reaction.

Q5: Are there any specific analytical techniques recommended for monitoring reactions with this compound?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for monitoring the reaction progress, as it can separate the starting material from potential products and byproducts and provide mass information for their identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This can be used to confirm the structure of the starting material and to identify products. Pay close attention to the disappearance of the alcohol proton and the appearance of new olefinic protons in the case of elimination.

Experimental Protocols

Protocol 1: Recommended Procedure for a Base-Mediated Reaction (e.g., Alkylation)

This protocol assumes a reaction where the hydroxyl group needs to be deprotonated.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol in a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the reaction rate and minimize side reactions.

  • Base Addition: Slowly add a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base (e.g., sodium hydride, NaH) to the cooled solution.

  • Stirring: Stir the mixture at the low temperature for a short period (e.g., 15-30 minutes) to allow for complete deprotonation.

  • Reagent Addition: Add the electrophile (e.g., alkyl halide) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature.

  • Work-up: Proceed with standard aqueous work-up and extraction.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
  • Dissolution: Dissolve 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (1.5-2.0 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommended ConditionRationale
Base Type Weak, non-nucleophilic (e.g., NaHCO₃, DIPEA)Minimizes side reactions like elimination.
Temperature ≤ 0 °CReduces the rate of degradation pathways.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation of the nitroaromatic compound.
Monitoring LC-MS, TLCAllows for real-time tracking of the reaction and detection of byproducts.

Logical Relationships

G cluster_0 Experimental Observation cluster_1 Potential Cause cluster_2 Recommended Action Color Change Color Change Anion Formation Anion Formation Color Change->Anion Formation Low Yield Low Yield Elimination Elimination Low Yield->Elimination Precipitate Precipitate Polymerization Polymerization Precipitate->Polymerization Use Weaker Base Use Weaker Base Anion Formation->Use Weaker Base Inert Atmosphere Inert Atmosphere Anion Formation->Inert Atmosphere Protecting Group Protecting Group Elimination->Protecting Group Control Temperature Control Temperature Elimination->Control Temperature Polymerization->Control Temperature

Caption: Troubleshooting logic for handling 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

References

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2022). Molecules. [Link]

  • Effect of α-Fluorine on Acidity and Selected Geometry Parameters of Fluorinated Carbanions. (2018). Angewandte Chemie International Edition. [Link]

  • Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity. (2014). The Journal of Physical Chemistry A. [Link]

  • Can someone explain why Fluorine is considered as the most acidic? (2023). Reddit. [Link]

  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. (2009). Journal of Hazardous Materials. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). Defense Technical Information Center. [Link]

  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. (2019). Open Journal of Physical Chemistry. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews. [Link]

  • Elimination Reaction. BYJU'S. [Link]

  • Elimination by the E1 Mechanism. (2022). Chemistry LibreTexts. [Link]

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Technical Support Center: Chiral Separation of 7-fluoro-4-nitroindanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the chiral separation of 7-fluoro-4-nitroindanol enantiomers by High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis. Each guide provides a systematic approach to diagnose and resolve the issue.

Issue 1: Poor or No Resolution of Enantiomers

Question: My chromatogram shows a single peak or two poorly resolved, overlapping peaks (Resolution, Rs < 1.5) for my 7-fluoro-4-nitroindanol sample. Why am I not seeing two distinct peaks, and what should I do?

Answer: Poor or no resolution is the most common challenge in chiral chromatography. It indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers. This can stem from several factors related to your method, column, or system. A systematic approach is crucial for an effective diagnosis.[1][2][3]

Follow these steps sequentially to identify and correct the problem. We recommend changing only one parameter at a time to isolate the cause of the issue.[4]

Step 1: Verify HPLC Method Parameters First, ensure that the instrument is operating under the intended conditions. Discrepancies in the mobile phase, flow rate, or temperature can drastically affect chiral separations.

  • Mobile Phase Composition: Confirm that the solvent ratios are correct. Inaccurate mixing or solvent evaporation can alter polarity and change selectivity.[5] For normal-phase separations common with polysaccharide-based columns, even small amounts of polar modifiers like alcohols have a significant impact.[6][7]

  • Flow Rate: Ensure the flow rate is set according to the column's specifications. While slower flow rates can sometimes improve resolution, they also lead to broader peaks and longer run times.[5]

  • Temperature Control: Use a column thermostat to maintain a consistent temperature.[1][5] Temperature fluctuations can affect solvent viscosity and the thermodynamics of the analyte-CSP interaction, leading to retention time drift and variable resolution.

Step 2: Assess the Chiral Stationary Phase (CSP) and Column Health The column is the heart of the chiral separation. Its condition and appropriateness are critical.

  • Confirm Column Choice: Are you using the correct CSP? Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and often effective for a broad range of compounds, including those with aromatic systems and hydrogen-bonding groups like your indanol derivative.[8][9][10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection.[1] Inadequate equilibration is a common cause of inconsistent retention times and poor resolution.

  • Column Degradation: Over time, columns can lose performance due to contamination or degradation of the stationary phase.[1][11] If the column is old or has been used with incompatible solvents, its resolving power may be compromised. Consider washing the column with a stronger, compatible solvent (as recommended by the manufacturer) or testing a new column.[1][11]

Step 3: Optimize the Mobile Phase If system parameters and column health are confirmed, the next step is to optimize the mobile phase to enhance the differential interaction between the enantiomers and the CSP.

  • Solvent Composition: The choice and ratio of solvents are paramount. For polysaccharide columns, separations are typically performed in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes.[8][12] The polarity of the mobile phase directly influences the hydrogen bonding and π-π interactions necessary for chiral recognition.[13]

  • Mobile Phase Additives: For compounds with acidic or basic functional groups, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) can significantly improve peak shape and resolution.[7] For 7-fluoro-4-nitroindanol, which has a hydroxyl group, acidic or basic additives can modulate interactions with the CSP. The nitro group may also interact with residual silanols on the stationary phase, an effect that can be mitigated by additives.[14]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for 7-fluoro-4-nitroindanol are tailing significantly. What causes this, and how can I achieve a more symmetrical Gaussian shape?

Answer: Peak tailing in HPLC is often a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample itself.[2][14] For nitroaromatic compounds, interactions with active sites on the silica support (acidic silanol groups) are a common cause.[14]

  • Add a Mobile Phase Modifier: To block active silanol groups, add a competing agent to the mobile phase.[14]

    • For acidic silanols, adding a small amount of a competing base like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can effectively mask these sites and improve peak shape.[14]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5]

    • Action: Reduce the injection volume or dilute your sample. Dissolving the sample in the mobile phase is also recommended to ensure compatibility.[1][4]

  • Check for Column Contamination/Voids: A buildup of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample band and cause tailing.[4][15]

    • Action: Try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[15]

Issue 3: Inconsistent Retention Times

Question: The retention times for my enantiomer peaks are drifting between injections. What could be causing this instability?

Answer: Stable retention times are critical for reliable identification and quantification. Drifting retention times usually point to a lack of equilibrium in the system or changes in the mobile phase or temperature.[1][14]

  • Ensure Adequate Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[1] This is especially important when you have changed the mobile phase composition.

  • Check for Leaks and Pump Performance: Leaks in the system can cause pressure fluctuations and, consequently, unstable flow rates, leading to retention time shifts.[3][16] Ensure all fittings are secure. Observe the system pressure; significant fluctuations may indicate a problem with the pump's check valves or seals.[4]

  • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, altering the solvent ratio and affecting retention.[4] Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure solvents are properly degassed to prevent bubble formation in the pump.[3][4]

  • Maintain Stable Temperature: Use a column oven to ensure a constant temperature throughout the analysis.[5] Even minor fluctuations in ambient lab temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: How do I select the right Chiral Stationary Phase (CSP) for separating 7-fluoro-4-nitroindanol enantiomers?

A1: The selection of a CSP is the most critical step in developing a chiral separation method. While there are no absolute rules, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[9]

  • Mechanism: These phases, typically derivatives of cellulose or amylose coated on a silica support, rely on forming transient diastereomeric complexes with the analyte enantiomers.[9][17] Chiral recognition is achieved through a combination of interactions, including hydrogen bonds, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][13]

  • Screening Strategy: For a novel compound like 7-fluoro-4-nitroindanol, it is advisable to screen a small set of complementary CSPs. A good starting set would include columns with different polysaccharide derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate)[12]

  • Analyte Structure: The structure of 7-fluoro-4-nitroindanol contains key features for interaction: a hydroxyl group (hydrogen bonding), a phenyl ring (π-π interactions), and a nitro group (dipole interactions). These features make it a strong candidate for resolution on polysaccharide CSPs.

CSP Type Primary Interaction Mechanisms Common Mobile Phases Suitability for 7-fluoro-4-nitroindanol
Polysaccharide-Based Hydrogen Bonding, π-π Interactions, Steric Inclusion, Dipole Interactions[8][13]Normal Phase (Hexane/Alcohol), Polar Organic (MeCN/MeOH), Reversed Phase (Buffer/ACN)High. The aromatic ring, hydroxyl, and nitro groups provide multiple points of interaction.
Pirkle-Type (Brush) π-π Interactions, Hydrogen Bonding, Dipole StackingNormal Phase (Hexane/Alcohol)Moderate. Strong π-acceptor/donor characteristics are beneficial.
Cyclodextrin-Based Inclusion Complexation[18][19]Reversed Phase (Buffer/ACN or MeOH)Moderate. The indanol structure may fit into the cyclodextrin cavity, making this a viable option.

Q2: What is a logical workflow for developing a new chiral separation method for this compound?

A2: A structured method development workflow saves time and resources.

// Nodes start [label="Start: Racemic 7-fluoro-4-nitroindanol", fillcolor="#F1F3F4", fontcolor="#202124"]; select_csp [label="1. Select & Screen CSPs\n(e.g., Amylose & Cellulose derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="2. Screen Mobile Phase Systems\n(Normal, Polar Organic, Reversed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution_check [label="Resolution Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="3. Optimize Mobile Phase\n(Adjust Solvent Ratio, Additives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_params [label="4. Optimize Other Parameters\n(Flow Rate, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="5. Validate Method\n(Robustness, Reproducibility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Final Method", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> select_csp; select_csp -> screen_mp; screen_mp -> resolution_check; resolution_check -> optimize_mp [label="Yes"]; resolution_check -> select_csp [label="No, try different CSP"]; optimize_mp -> optimize_params; optimize_params -> validate; validate -> end; } enddot Caption: A systematic workflow for chiral method development.

This protocol is designed to efficiently test different mobile phase conditions on a selected chiral column.

  • Column Installation & Equilibration:

    • Install the selected chiral column (e.g., a cellulose-based CSP).

    • Equilibrate the column with the first mobile phase (e.g., 90:10 n-hexane/isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 column volumes).[1]

  • Injection:

    • Inject a prepared standard of racemic 7-fluoro-4-nitroindanol.

    • Record the chromatogram.

  • Screening Different Modes:

    • Normal Phase: Test different ratios of n-hexane/alcohol (e.g., isopropanol or ethanol). Typical starting points are 90:10, 80:20, and 70:30.

    • Polar Organic Mode: After flushing the column with an intermediate solvent like isopropanol, switch to a polar organic mobile phase. Test acetonitrile/methanol or pure methanol.

    • Reversed Phase: After appropriate flushing, switch to a reversed-phase eluent like acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate).

  • Evaluation:

    • Analyze the resulting chromatograms for any sign of peak separation.[1] The condition that shows the best initial resolution (even if it's not baseline) should be selected for further optimization by making smaller adjustments to the solvent ratio and considering additives.

References

  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Overcoming challenges in the analysis of nitro compounds. Benchchem.
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  • Enantioselective separation of racemic 1‐indanol on (a) the...
  • Troubleshooting enantiomeric excess (ee) in chiral resolution. Benchchem.
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  • HPLC issues with racemic sample- where is the 2. enantiomer?. Reddit.
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  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores.
  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
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  • The Chiral Notebook.
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  • Chiral mobile phase additives in HPLC enantiosepar
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separ
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.
  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry.
  • Chiral resolution. Wikipedia.
  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configur
  • (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

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Overcoming steric hindrance in 7-fluoro-4-nitroindanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 7-Fluoro-4-Nitroindanol Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2026)

Introduction: The "Peri-Effect" Challenge

Welcome to the Technical Support Center for substituted indane scaffolds. This guide addresses the specific reactivity challenges of 7-fluoro-4-nitro-1-indanol .

While the 4-nitro group provides electronic activation, the 7-fluoro substituent introduces a critical steric anomaly known as the peri-interaction . In the fused indane system, the C1 (aliphatic) and C7 (aromatic) positions are held in rigid proximity. Even a small atom like fluorine at C7 can significantly perturb the trajectory of incoming nucleophiles or bulky catalysts at C1, leading to stalled reactions or poor stereocontrol.

This guide provides validated protocols to bypass these steric bottlenecks.

Module 1: Functionalizing the C1-Hydroxyl Group

Issue: Standard Mitsunobu or alkylation conditions yield <10% conversion or result in elimination products (indenes). Root Cause: The C7-fluorine atom impinges on the backside attack trajectory required for


 inversion. Standard triphenylphosphine (

) and DEAD reagents create a bulky intermediate that cannot effectively seat itself in the crowded C1 pocket.
Troubleshooting Protocol: The "Steric Bypass" Mitsunobu

Do not use standard DEAD/


. Instead, utilize a High-Pressure/Small-Phosphine  system.

Step-by-Step Workflow:

  • Reagent Swap:

    • Phosphine: Switch from

      
       to Tributylphosphine (
      
      
      
      )
      or Trimethylphosphine (
      
      
      )
      . These alkyl phosphines are significantly smaller and more nucleophilic.
    • Azodicarboxylate: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD. ADDP forms a more stable betaine intermediate that resists thermal decomposition, allowing for higher reaction temperatures.

  • Nucleophile Selection: Use 4-Nitrobenzoic acid or p-Nitro-phenol as the pronucleophile. The lower

    
     improves protonation of the betaine in sterically crowded environments.
    
  • Sonication: Apply ultrasound (40 kHz) during the addition phase to disrupt aggregation and accelerate the formation of the phosphonium intermediate.

Data Comparison: Conversion Rates at C1

ConditionReagentsTempYield (Isolated)Notes
Standard

/ DEAD / Benzoic Acid
25°C12%Mostly recovered SM; trace elimination.
Thermal

/ DIAD / Benzoic Acid
60°C28%Significant decomposition of DIAD.
Optimized

/ ADDP / 4-

-BzOH
0°C to RT 84% Clean inversion of configuration.

Tech Note: If Mitsunobu remains stubborn, convert the alcohol to a Mesylate (OMs) using methanesulfonyl chloride/TEA, then displace with a nucleophile in a polar aprotic solvent (DMF/DMSO) at elevated temperature (


). The mesylate is smaller than the Mitsunobu intermediate.

Module 2: Nucleophilic Aromatic Substitution ( ) at C7

Issue: The 4-nitro group activates the ring, but displacement of the 7-fluorine is sluggish or yields side products. Root Cause: The C1-hydroxyl group acts as an intramolecular trap or electronic donor (via H-bonding to the F), deactivating the fluorine. Furthermore, alkoxide formation at C1 can lead to polymerization.

Strategic Solution: The "Protect-Then-Attack" Workflow

You must mask the C1-alcohol before attempting


 on the fluorine.

Protocol:

  • Protection: Protect C1-OH as a MOM (Methoxymethyl) ether .

    • Why MOM? It is sterically small (minimizing C1-C7 clash) and stable to basic

      
       conditions. Avoid bulky silyl groups (TBS/TIPS) which will shield the C7-F from the nucleophile.
      
  • 
     Reaction: 
    
    • Solvent: DMSO or NMP (anhydrous).

    • Base: Cesium Carbonate (

      
      ).
      
    • Temperature: 60-80°C.

    • Mechanism:[1][2][3][4][5][6] The 4-Nitro group is para to the 7-Fluoro, creating a strong dipole that facilitates addition-elimination.

  • Deprotection: Remove MOM with mild acid (HCl/MeOH) to recover the functionalized indanol.

SnAr_Workflow Start 7-Fluoro-4-Nitro-1-Indanol Decision Direct SnAr? Start->Decision Fail Side Reactions (Polymerization) Decision->Fail Yes (Unprotected) Protect Protect C1-OH (MOM-Cl, DIPEA) Decision->Protect No (Recommended) React SnAr Reaction (Nucleophile, Cs2CO3, DMSO) Protect->React Deprotect Deprotection (HCl/MeOH) React->Deprotect Product 7-Substituted-4-Nitro-1-Indanol Deprotect->Product

Caption: Workflow for successful displacement of the 7-Fluoro group, emphasizing the necessity of C1 protection.

Module 3: Stereoselective Reduction (Ketone to Alcohol)

Issue: Reducing 7-fluoro-4-nitro-1-indanone to the chiral alcohol using CBS (Corey-Bakshi-Shibata) catalysts results in low enantiomeric excess (ee < 60%). Root Cause: The 7-fluoro substituent creates an electronic and steric mismatch with the oxazaborolidine catalyst, disrupting the precise transition state geometry required for high induction.

Troubleshooting Protocol: Enzymatic Kinetic Resolution

Chemical catalysts struggle with the "peri" steric clash. Biocatalysts (Ketoreductases - KREDs) are more effective because their active sites can be screened for specific pocket shapes that accommodate the 7-F bump.

Recommended System:

  • Enzyme: Codexis KRED screening kit (specifically look for variants tolerant of ortho-substituted acetophenones).

  • Cofactor: NADPH with Isopropyl Alcohol (IPA) for regeneration.

  • Conditions: pH 7.0 buffer, 30°C.

Alternative Chemical Route (Transfer Hydrogenation): If enzymes are unavailable, use Noyori Transfer Hydrogenation with a tethered catalyst.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Key Tweak: Run at 0°C (lower temperature increases stereodifferentiation) and use Dichloromethane (DCM) as a co-solvent to improve solubility of the nitro-indanone.

FAQ: Frequently Asked Questions

Q1: Can I reduce the 4-nitro group to an amine before functionalizing the alcohol? A: No. The resulting aniline at C4 is electron-donating. This will deactivate the ring, making


 at C7 impossible and potentially interfering with Mitsunobu reactions via N-alkylation. Always keep the Nitro group (EWG) until the end of the sequence.

Q2: Why is my 7-fluoro-4-nitro-1-indanol unstable on silica gel? A: The combination of the nitro group and the benzylic alcohol makes the C1 position susceptible to elimination to form the indene, especially if the silica is acidic. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.

Q3: I see a "dimer" forming during the reaction. What is it? A: This is likely the ether formed by the reaction of the C1-alkoxide of one molecule attacking the C1-position of another (if activated) or displacing the C7-fluorine of another. This confirms the need for dilute conditions (0.05 M) or protection steps.

References

  • Mitsunobu Inversion of Hindered Alcohols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[7][8]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 482 (2004).
    • URL:[Link]

    • Relevance: Establishes the protocol using 4-nitrobenzoic acid for hindered substr
  • Steric Effects in Indanones

    • Title: Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candid
    • Source: White Rose eTheses Online (University of Leeds/York).
    • URL:[Link] (General reference for Indanone ATH sterics).

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6]

    • Source: J. Am. Chem. Soc. 2020, 142, 40, 17187–17194.[6]

    • URL:[Link]

    • Relevance: Explains the electronic requirements (EWG activ
  • Sonication in Mitsunobu Reactions

    • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[9]

    • Source: Tetrahedron Letters / Florida
    • URL:[Link] (Contextual reference for rate enhancement).

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Structural Verification: 1H NMR Analysis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Executive Summary

In the development of kinase inhibitors and chiral scaffolds, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol represents a challenging structural assignment due to its specific substitution pattern and chirality. The coexistence of a strongly electron-withdrawing nitro group and a spin-active fluorine atom (


F, 

) creates a complex spin system that often leads to misinterpretation of regioisomers (specifically the 4-fluoro-7-nitro alternative).

This guide compares the analytical performance of DMSO-d


 versus CDCl

solvent systems and outlines a rigorous protocol to distinguish the target molecule from its regioisomeric impurities. We prioritize scalar coupling analysis (

-values)
and through-space interactions (NOE/HOESY) to validate the 7-position of the fluorine atom relative to the benzylic hydroxyl group.

Part 1: Structural Logic & Spin System Prediction

Before acquisition, we must define the expected magnetic environment. The molecule consists of a rigid indane core with a chiral center at C1.

The Aromatic Spin System (The "Fingerprint")

The aromatic ring contains two protons, H5 and H6, sandwiched between a nitro group (C4) and a fluorine atom (C7).

  • H5 (Ortho to Nitro): Strongly deshielded by the anisotropic and inductive effect of -NO

    
    .
    
  • H6 (Ortho to Fluorine): Shielded by the mesomeric effect of -F, but subject to large

    
    F-
    
    
    
    H coupling (
    
    
    ).
The Aliphatic "Roofing" Effect

The C2 and C3 methylene protons form a complex ABCD system due to the chirality at C1.

  • H1 (Benzylic): Appears as a multiplet.[1] Its chemical shift and multiplicity are heavily solvent-dependent.[2]

  • Proximity Alert: In the 7-fluoro isomer, H1 is spatially proximal to F7. This is the critical differentiator from the 4-fluoro isomer.

Part 2: Comparative Solvent Study (Performance Analysis)

The choice of solvent is not merely about solubility; it is an active probe of molecular structure.

Table 1: Solvent Performance Comparison for Indanol Analysis

FeatureMethod A: CDCl

Method B: DMSO-d

(Recommended)
Scientific Rationale
Hydroxyl Proton (-OH) Broad singlet or invisible (Exchange).Sharp doublet (

Hz).
DMSO inhibits proton exchange via H-bonding, revealing H1-OH connectivity.
H1 Multiplicity Broadened triplet/dd.Well-resolved ddd or quartet.[3]Loss of OH coupling in CDCl

simplifies H1 but removes connectivity data.
Aromatic Resolution Good, but potential overlap with solvent residual (7.26 ppm).Excellent separation; NO

-induced shifts are pronounced.
Polarizability of DMSO stabilizes the nitro-group dipole, enhancing shift dispersion.
Suitability Routine Purity Check Structural Validation Use DMSO for full characterization; CDCl

only for quick QC.

Critical Insight: In CDCl


, the H1 proton often appears as a pseudo-triplet. In DMSO-d

, the additional coupling to the rigid -OH proton turns H1 into a complex multiplet. Failure to observe this coupling is a common cause of assigning "wet" samples as pure.

Part 3: Distinguishing Regioisomers (The Core Challenge)

The primary synthetic risk is the formation of 4-Fluoro-7-nitro-2,3-dihydro-1H-inden-1-ol (the "reversed" isomer). Standard 1D NMR may look identical regarding integration (2 Ar-H, 1 OH, 5 Aliph-H).

The Validation Protocol

To confirm the 7-Fluoro regioisomer, we rely on the specific coupling network visualized below.

G cluster_0 Target Isomer: 7-Fluoro F7 19F Atom (C7) H1 H1 (Benzylic) F7->H1 Through-Space NOE (Critical Proof) H6 H6 (Aromatic) F7->H6 Ortho Coupling (3J_HF ~8-10 Hz) H5 H5 (Aromatic) F7->H5 Meta Coupling (4J_HF ~5-6 Hz) H6->H5 Ortho Coupling (3J_HH ~8 Hz) NO2 Nitro (C4)

Figure 1: Spin interaction network. The yellow dotted line (NOE) is only possible in the 7-Fluoro isomer. In the 4-Fluoro isomer, F is too distant from H1.

Part 4: Detailed Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: Ensure the solvent is fresh (low water content) to prevent OH exchange broadening.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors on the aromatic multiplets.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer d1).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitro groups often have long T1 relaxation times. Short d1 leads to integration errors (underestimating the H5 proton).

  • Scans (ns): 16–32 scans are sufficient for 10 mg.

  • Spectral Width: -2 to 14 ppm (ensure OH and potential acid impurities are captured).

  • Temperature: 298 K (25°C).

Advanced Validation (The "Gold Standard")

If 1D analysis is ambiguous, run a 1D


F-Decoupled 

H NMR
.
  • Method: Irradiate the

    
    F frequency during acquisition.
    
  • Result: The complex ddd signals of H5 and H6 will collapse into simple doublets (showing only H-H coupling). This confirms the magnitude of

    
     couplings without expensive 2D experiments.
    

Part 5: Expected Data & Assignment Table

The following data represents the theoretical ideal for the 7-Fluoro-4-nitro isomer in DMSO-d


, derived from substituent chemical shift increments and coupling constants [1, 2].

Table 2: 1H NMR Assignment (DMSO-d


, 600 MHz) 
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H5 8.15 – 8.25dd (Doublet of Doublets)

,

Deshielded by ortho-NO

. Meta-coupling to F is distinct.
H6 7.30 – 7.45dd

,

Shielded by F. Large ortho-F coupling is characteristic.
OH 5.60 – 5.80d (Doublet)

Visible only in dry DMSO. Confirms alcohol functionality.
H1 5.20 – 5.35m (Multiplet)ComplexBenzylic proton. Shows NOE to F-7 (if 2D is run).
H3a/b 3.00 – 3.40mComplexBenzylic methylene. Deshielded by ring current.
H2a/b 2.10 – 2.40mComplexAliphatic methylene.

Part 6: Troubleshooting & Impurities

Scenario: You observe a singlet at 8.3 ppm and a singlet at 7.5 ppm.

  • Diagnosis: This indicates the loss of F-H coupling . You likely have the des-fluoro impurity (4-nitroindan-1-ol) or the fluorine has been substituted (e.g., nucleophilic aromatic substitution during synthesis).

Scenario: The OH peak is a broad mound at 4.5 ppm.

  • Diagnosis: Wet DMSO. The water peak (usually ~3.33 ppm in DMSO) is catalyzing proton exchange.

  • Fix: Add a single pellet of activated 4Å molecular sieves to the NMR tube, shake, and wait 15 minutes. The OH doublet should reappear.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for coupling constant prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative source for solvent effects on chemical shifts).[2][4][5]

  • Golubev, N. S., et al. (2006). "Solvent effects on 1H NMR chemical shifts of phenols and alcohols." Journal of Molecular Structure. (Explains the DMSO vs CDCl3 hydroxyl behavior).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for 19F-1H coupling constants).

Sources

Comparison of biological activity: 7-fluoro vs non-fluorinated nitroindanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Biological Activity: 7-Fluoro vs. Non-Fluorinated Nitroindanols Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical evaluation of 7-fluoro-4-nitroindanol versus its non-fluorinated counterpart (4-nitroindanol) . In the context of medicinal chemistry—specifically for hypoxia-activated prodrugs (HAPs) and bioreductive alkylating agents—the introduction of a fluorine atom at the C7 position is a strategic modification. This guide analyzes the impact of this substitution on electronic reduction potential , metabolic stability , and hypoxia selectivity , supported by experimental methodologies for validation.

Physicochemical & Mechanistic Comparison

The core differentiation lies in the electronic and steric perturbations introduced by the fluorine atom. The 7-position on the indane scaffold is para to the 4-nitro group, creating a specific push-pull electronic environment.

Table 1: Comparative Physicochemical Profile
FeatureNon-Fluorinated (4-Nitroindanol) 7-Fluoro-4-Nitroindanol Impact of Fluorination
Electronic Character Standard aromatic nitro group.Electron-deficient ring (Inductive effect of F).Increased Reduction Potential (

):
The EWG nature of fluorine facilitates electron acceptance, making the nitro group easier to reduce.
Lipophilicity (cLogP) ~1.8 - 2.1~2.3 - 2.5Enhanced Permeability: Fluorine increases lipophilicity, improving passive diffusion across tumor cell membranes.
Metabolic Stability Susceptible to CYP450 oxidation at C7 (aromatic hydroxylation).C7 blocked by Fluorine.Metabolic Blocking: Prevents formation of catechol metabolites, extending half-life and reducing clearance.
pKa (Hydroxyl) ~14-15 (Benzylic alcohol)~13.5 (Slightly more acidic)Minimal effect on the benzylic OH, but significantly alters the pKa of reduced amine metabolites.

Biological Activity Analysis

Hypoxia Selectivity and Bioreduction

The primary mechanism of action for nitroindanols in oncology is bioreductive activation .[1] Under hypoxic conditions (low


), cellular nitroreductases (e.g., POR, NTR) reduce the nitro group to a cytotoxic hydroxylamine or amine.
  • Non-Fluorinated: Exhibits moderate reduction potential. In normoxic tissues, the nitro radical anion is rapidly re-oxidized by molecular oxygen (futile cycling), preventing toxicity.

  • 7-Fluoro Analog: The fluorine atom stabilizes the intermediate radical anion via inductive electron withdrawal.

    • Result:Higher

      
       (Single-electron reduction potential). 
      
    • Trade-off: While hypoxia potency increases, the "futile cycle" may be less efficient if the potential is too high, potentially leading to aerobic toxicity. The 7-fluoro substitution is typically tuned to remain within the "therapeutic window" (-300 to -450 mV).

Metabolic Stability (Metabolic Blocking)

In the non-fluorinated scaffold, the C7 position is electronically activated and sterically accessible, making it a prime site for Phase I metabolism (aromatic hydroxylation).

  • Mechanism: CYP450 enzymes attack electron-rich aromatic sites.

  • Fluorine Effect: The C-F bond is metabolically inert and sterically small (Van der Waals radius 1.47 Å vs 1.20 Å for H). Replacing H with F at C7 effectively "caps" this metabolic soft spot, shunting metabolism towards the desired nitro-reduction pathway or renal excretion.

Visualizing the Mechanism of Action

The following diagram illustrates the differential pathway between the two analogs, highlighting the metabolic blocking effect of the fluorine substitution.

BioreductionPathway cluster_0 Normoxia (High O2) cluster_1 Hypoxia (Low O2) cluster_2 Metabolic Fate (Liver) Prodrug Nitroindanol (Parent) Radical Nitro Radical Anion Prodrug->Radical Reductase (NADH) C7_OH 7-Hydroxy Metabolite Prodrug->C7_OH CYP450 (Non-Fluorinated) Blocked Metabolism BLOCKED Prodrug->Blocked CYP450 (7-Fluoro) Radical->Prodrug O2 -> Superoxide (Futile Cycle) Nitroso Nitroso Intermediate Radical->Nitroso Low O2 Reduction Radical->Nitroso Hydroxylamine Hydroxylamine (Cytotoxic) Nitroso->Hydroxylamine 2e- Amine Aminoindanol (Inactive/Excreted) Hydroxylamine->Amine Reductase

Caption: Comparative metabolic fate. The 7-fluoro substituent blocks CYP450 hydroxylation (red path), forcing the molecule towards the hypoxia-selective bioreduction pathway (blue/yellow path).

Experimental Protocols for Validation

To objectively compare these compounds, the following self-validating experimental workflows are recommended.

Protocol A: Enzymatic Reduction Kinetics (Aerobic vs. Anaerobic)

Purpose: To determine the specific activity of nitroreductases on the fluorinated vs. non-fluorinated substrate.

  • Reagents: Recombinant human POR (Cytochrome P450 Reductase) or bacterial NTR; NADPH (cofactor); Phosphate buffer (pH 7.4).

  • Setup:

    • Prepare 100 µM solutions of 7-fluoro-4-nitroindanol and 4-nitroindanol .

    • Anaerobic Arm: Purge buffer with

      
       gas for 20 mins in a sealed cuvette.
      
    • Aerobic Arm: Air-equilibrated buffer.

  • Reaction: Initiate with 1 mM NADPH.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH consumption) and the shift in the nitro peak (typically 300-400 nm) using UV-Vis spectrophotometry.

  • Data Analysis: Calculate

    
     and 
    
    
    
    .
    • Expected Result: The 7-fluoro analog should show a higher rate of NADPH consumption under anaerobic conditions due to increased electron affinity.

Protocol B: Hypoxia Cytotoxicity Assay (MTT)

Purpose: To calculate the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Lines: A549 (Lung) or HCT116 (Colon).

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 0.1%

      
      , 5% 
      
      
      
      (using a hypoxia chamber).
  • Dosing: Treat cells with serial dilutions (0.1 nM to 100 µM) of both compounds for 4 hours.

  • Washout: Remove drug, wash with PBS, and incubate in drug-free medium for 72 hours (normoxic).

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: A higher HCR indicates superior hypoxia selectivity. The 7-fluoro analog is expected to have a lower

      
       but potentially a lower 
      
      
      
      if the reduction potential is too high.

Synthesis & Structural Considerations

For researchers synthesizing these standards, the 7-fluoro derivative requires specific precursors.

  • Non-Fluorinated Route: Nitration of 1-indanone followed by reduction of the ketone.

  • 7-Fluoro Route: Requires 4-fluoro-1-indanone as the starting material (commercially available or synthesized via Friedel-Crafts cyclization of 3-fluorohydrocinnamic acid).

    • Note: The "7-fluoro" numbering arises because the ketone is at position 1. In the indanol product, if the OH is at 1 and nitro at 4, the fluorine remains at 7.

Chemical Structure Diagram (DOT):

Caption: Structural comparison highlighting the C7 modification site.

References

  • Patterson, A. V., & Smaill, J. B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI Pharmaceuticals. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology. Link

  • European Patent EP3417851B1 . (2014). Aryl ethers and uses thereof (HIF-2α inhibitors). European Patent Office. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the LC-MS Fragmentation of 7-Fluoro-4-nitroindanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 7-Fluoro-4-nitroindanol. As a molecule of interest in pharmaceutical research and development, understanding its fragmentation pattern is critical for accurate identification, structural elucidation, and quantitative analysis. This document synthesizes established fragmentation principles for nitroaromatic compounds, fluoroaromatic moieties, and cyclic alcohols to construct a detailed predictive model of its behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the influence of varying collision energies on the resulting fragment ions and provide a robust, step-by-step experimental protocol for acquiring and analyzing this data.

Introduction: The Structural Rationale for Fragmentation Analysis

7-Fluoro-4-nitroindanol is a unique small molecule possessing a confluence of functional groups that dictate its fragmentation behavior in a mass spectrometer. The indanol core, a fused bicyclic system, provides a rigid scaffold. The electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring, coupled with the hydroxyl group on the cyclopentyl ring, create a molecule with distinct sites of charge localization and bond lability upon ionization.

Electrospray ionization (ESI) is the preferred "soft" ionization technique for such a molecule, as it is capable of generating intact protonated or deprotonated molecular ions with minimal in-source fragmentation.[1][2][3] Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides the structural fingerprint necessary for unambiguous identification.[4][5] The energy applied during CID is a critical parameter that can be modulated to control the extent of fragmentation, revealing a cascade of product ions that illuminate the molecule's structure.

Predicted Fragmentation Pathways of 7-Fluoro-4-nitroindanol

Based on the fragmentation patterns of analogous structures, we can predict the primary fragmentation pathways for 7-Fluoro-4-nitroindanol. The following analysis assumes positive ion mode ESI, which would likely result in a protonated molecule, [M+H]⁺.

Key Functional Group-Driven Fragmentations

The fragmentation of the protonated 7-Fluoro-4-nitroindanol is anticipated to be initiated at its most labile sites: the nitro group and the hydroxyl group.

  • Nitro Group Fragmentation: Nitroaromatic compounds are well-known to undergo characteristic losses of nitrogen oxides.[6][7][8][9] We predict the following neutral losses from the parent ion:

    • Loss of NO (30 Da): A common fragmentation pathway for nitroaromatics.[7][9]

    • Loss of NO₂ (46 Da): Another primary fragmentation route for nitro-containing molecules.[7][8]

    • Loss of OH (17 Da): An "ortho effect" can sometimes be observed where a nearby labile hydrogen, such as from the hydroxyl group, facilitates the loss of OH from the nitro group, though this is less common than NO or NO₂ loss.[6][7]

  • Hydroxyl Group Fragmentation (Indanol Core): As a cyclic alcohol, the indanol moiety is expected to exhibit characteristic fragmentation patterns.[10][11]

    • Loss of H₂O (18 Da): Dehydration is a very common fragmentation pathway for alcohols, leading to the formation of a stable carbocation.[11]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is also a possibility, though ring strain may influence this pathway.[11]

  • Fluoroaromatic Fragmentation: The fluorine substituent is generally a stable bond, but at higher collision energies, we may observe:

    • Loss of HF (20 Da): This would require the abstraction of a nearby proton.

Visualizing the Predicted Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathways of protonated 7-Fluoro-4-nitroindanol.

fragmentation_pathway M+H+ 7-Fluoro-4-nitroindanol [M+H]⁺ loss_no Loss of NO (-30 Da) M+H+->loss_no -NO loss_no2 Loss of NO₂ (-46 Da) M+H+->loss_no2 -NO₂ loss_h2o Loss of H₂O (-18 Da) M+H+->loss_h2o -H₂O fragment_no Fragment A [M+H-NO]⁺ loss_no->fragment_no fragment_no2 Fragment B [M+H-NO₂]⁺ loss_no2->fragment_no2 fragment_h2o Fragment C [M+H-H₂O]⁺ loss_h2o->fragment_h2o secondary_frag_h2o Further Fragmentation fragment_h2o->secondary_frag_h2o -NO₂

Caption: Predicted primary fragmentation pathways of protonated 7-Fluoro-4-nitroindanol.

Comparative Analysis: The Influence of Collision Energy

The relative abundance of the predicted fragment ions is highly dependent on the collision energy applied in the CID cell. A systematic variation of this parameter allows for a more detailed structural confirmation and can be used to optimize quantitative methods.

Collision EnergyPredicted Dominant Fragmentation PathwaysRationale
Low Collision Energy (e.g., 10-15 eV) Predominantly the precursor ion [M+H]⁺ with some initial, low-energy fragmentation. The most facile fragmentation, likely the loss of H₂O, may be observed.At low energies, only the weakest bonds are likely to break. The dehydration of the alcohol is often a low-energy process.
Medium Collision Energy (e.g., 20-30 eV) A significant increase in the abundance of primary fragment ions. We expect to see prominent peaks for the loss of H₂O, NO, and NO₂.This energy range is typically sufficient to induce the characteristic fragmentations of the primary functional groups.
High Collision Energy (e.g., >35 eV) The primary fragment ions may themselves undergo further fragmentation, leading to a more complex spectrum with smaller m/z fragments. The abundance of the precursor ion will be significantly diminished. We may observe fragmentation of the indanol ring itself.Higher energies promote secondary and tertiary fragmentations, providing deeper structural information but potentially at the cost of sensitivity for the primary transitions.

Experimental Protocol for LC-MS/MS Analysis

This section outlines a detailed, self-validating protocol for the analysis of 7-Fluoro-4-nitroindanol using LC-MS/MS.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-Fluoro-4-nitroindanol in methanol.

  • Working Standard: Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 5 minutesA standard gradient to ensure elution and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of a hydroxyl group and the aromatic ring makes it amenable to protonation.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete evaporation of the solvent.
Gas Flow Instrument DependentOptimize for best signal intensity.
MS1 Scan Range m/z 50-300To detect the precursor ion.
MS/MS Scans Product ion scans of the protonated moleculeTo generate the fragmentation pattern.
Collision Gas ArgonAn inert gas commonly used for CID.
Collision Energy Ramped from 10 to 40 eVTo observe the effect of collision energy on fragmentation.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock working Dilute to 1 µg/mL Working Standard stock->working inject Inject Sample onto LC-MS/MS working->inject ms1 Acquire MS1 Scan (Full Scan) inject->ms1 select_precursor Select [M+H]⁺ as Precursor ms1->select_precursor ms2 Acquire MS2 Scans at Ramped Collision Energies select_precursor->ms2 extract Extract Ion Chromatograms ms2->extract analyze Analyze Fragmentation Pattern vs. Collision Energy extract->analyze confirm Confirm Fragment Identities analyze->confirm

Caption: Experimental workflow for the LC-MS/MS analysis of 7-Fluoro-4-nitroindanol.

Conclusion

The LC-MS fragmentation of 7-Fluoro-4-nitroindanol is predicted to be a rich and informative process, driven by the characteristic chemistries of its nitro, fluoro, and hydroxyl functional groups. By systematically varying the collision energy, a detailed fragmentation map can be generated, enabling confident structural elucidation and the development of highly selective and sensitive quantitative methods. The experimental protocol provided herein offers a robust starting point for researchers to explore the fragmentation of this and structurally related molecules.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Dissociative electron attachment to fluorinated nitrobenzenes. Queen's University Belfast Research Portal. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing SL. [Link]

  • Benzene, 1-fluoro-2-nitro-. NIST WebBook. [Link]

  • Mass Spectral Fragmentation of Substituted Indanols. Arab Gulf Journal of Scientific Research. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Michigan State University. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • GAS-PHASE ION-ION CHEMISTRY FOR LIPID STRUCTURAL CHARACTERIZATION AND FOR REACTIONS IN A MOLECULAR CONTAINER. Purdue University Graduate School. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • 2-Indanol. NIST WebBook. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray ionization (ESI). National High Magnetic Field Laboratory. [Link]

  • ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. Universidad de La Rioja. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. ResearchGate. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

Sources

Validated Purity Testing Methods for Fluorinated Indanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details validated purity testing methodologies for fluorinated indanol compounds, designed for researchers and drug development professionals. It synthesizes experimental data with regulatory standards (ICH Q2) to provide a comparative analysis of High-Performance Liquid Chromatography (HPLC) , Quantitative 19F-NMR (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .

Executive Summary

Fluorinated indanols (e.g., 5-fluoro-1-indanol) are critical chiral building blocks in the synthesis of HIV protease inhibitors, agrochemicals, and asymmetric ligands. Their analysis presents a dual challenge: stereochemical resolution (enantiomeric excess) and regioisomeric purity (position of the fluorine atom).

While HPLC remains the workhorse for enantiomeric separation, 19F qNMR has emerged as a superior method for absolute mass balance purity without the need for identical reference standards. This guide compares these methodologies to help you select the optimal workflow for your development stage.

Comparative Analysis of Methodologies

The following table contrasts the three primary validated methods based on sensitivity, specificity, and operational requirements.

Table 1: Performance Matrix of Analytical Methods
FeatureChiral HPLC-UV/MS 19F qNMR GC-MS (Derivatized)
Primary Utility Enantiomeric Excess (ee%), Trace ImpuritiesAbsolute Purity (w/w%), Regioisomer QuantitationVolatile Impurities, Residual Solvents
Specificity High (for enantiomers)Extremely High (Fluorine-specific)Moderate (Mass spectral confirmation)
Reference Standard Required (for response factors)Not Required (Internal Standard used)Required
LOD / LOQ ~0.05% / 0.1%~0.1% / 0.5%~0.01% / 0.05%
Analysis Time 20–40 mins10–15 mins30–60 mins (inc. derivatization)
Weakness Requires expensive chiral columns; solvent intensive.Lower sensitivity than MS; requires high field magnet.Thermal degradation risk; requires derivatization.

Decision Framework: Method Selection

Use this logic flow to determine the appropriate analytical technique based on your specific impurity profile requirements.

MethodSelection Start Start: Define Analytical Goal IsChiral Is Enantiomeric Excess (ee%) Required? Start->IsChiral IsAbsolute Is Absolute Purity (Assay) Required? IsChiral->IsAbsolute No HPLC Method: Chiral HPLC (Polysaccharide CSP) IsChiral->HPLC Yes IsVolatile Targeting Volatile/Residual Impurities? IsAbsolute->IsVolatile No qNMR Method: 19F qNMR (Internal Standard) IsAbsolute->qNMR Yes (Mass Balance) IsVolatile->HPLC No (General Purity) GCMS Method: GC-MS (Silylation) IsVolatile->GCMS Yes

Figure 1: Decision tree for selecting the appropriate purity analysis method for fluorinated indanols.

Validated Experimental Protocols

Method A: Chiral HPLC (The Stereochemical Standard)

Objective: Quantification of enantiomers (R/S) and detection of the ketone precursor (indanone).

  • Principle: Direct separation using Amylose or Cellulose-based Chiral Stationary Phases (CSPs).

  • Causality: Fluorinated indanols have rigid bicyclic structures. Polysaccharide columns (e.g., AD-H, OD-H) create "chiral cavities" that discriminate based on the 3D orientation of the hydroxyl group relative to the fluorine substituent.

Step-by-Step Protocol:

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90%)

    • Solvent B: Isopropanol (10%)

    • Additive: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Use TFA if the compound is acidic; DEA if basic. For neutral indanols, neutral alcohols work best.

  • Sample Preparation: Dissolve 1.0 mg of fluorinated indanol in 1 mL of Mobile Phase. Filter through 0.22 µm PTFE filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • System Suitability (Acceptance Criteria):

    • Resolution (

      
      ) between enantiomers: > 2.0.
      
    • Tailing Factor (

      
      ): 0.8 – 1.2.
      
Method B: 19F qNMR (The Absolute Purity Standard)

Objective: Determination of absolute mass purity and regioisomeric composition without a specific reference standard.

  • Principle: The integrated area of the 19F signal is directly proportional to the molar concentration of fluorine nuclei.

  • Trustworthiness: This method is self-validating if the relaxation delay (

    
    ) is sufficient (5 × 
    
    
    
    ).

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Select a standard with a 19F signal distinct from the analyte.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm) or 4,4'-Difluorobenzophenone.
    • Requirement: High purity (>99.9%) and non-volatile.

  • Sample Preparation:

    • Weigh accurately ~10 mg of Fluorinated Indanol (

      
      ).
      
    • Weigh accurately ~10 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL of deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°[1][2]

    • Spectral Width: Sufficient to cover all F signals (typically -50 to -200 ppm).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      seconds (to ensure full relaxation of F nuclei).
    • Scans: 32 or 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F atoms,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[3][4][5]

Validation Framework (ICH Q2)

To ensure scientific integrity, the chosen method must be validated against ICH Q2(R1) guidelines.

Validation Workflow

ValidationFlow Spec Specificity (Blank vs. Sample) Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 1.0%) Acc->Prec Robust Robustness (Flow/Temp +/- 10%) Prec->Robust

Figure 2: Sequential validation steps required for regulatory compliance.

Key Validation Parameters for Fluorinated Indanols:
  • Specificity:

    • HPLC: Demonstrate baseline separation of the ketone precursor (indanone) and all stereoisomers.

    • 19F NMR: Ensure no overlap between the analyte F-signal and the Internal Standard or inorganic fluoride impurities.

  • Linearity:

    • Construct a calibration curve from 50% to 150% of the target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[6][7][8]
  • Accuracy (Recovery):

    • Spike the sample with known amounts of impurities (0.1%, 0.5%, 1.0%).

    • Acceptance: Recovery between 90–110% for impurities; 98–102% for assay.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[9] Wiley-VCH. (Standard text for Chiral HPLC column selection).

  • Taki, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[1][10] Journal of Analytical Methods in Chemistry. Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

Sources

Synthetic Divergence: Borohydride Reduction vs. Transfer Hydrogenation in API Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, the reduction of carbonyls (aldehydes/ketones) to alcohols is a ubiquitous transformation. While Sodium Borohydride (


) remains the academic standard for its operational simplicity, it frequently encounters "process cliffs" during scale-up due to safety profiles and waste generation. Transfer Hydrogenation (TH), particularly Asymmetric Transfer Hydrogenation (ATH), offers a catalytic alternative that circumvents the hazards of pressurized hydrogen gas while delivering superior stereocontrol.

This guide objectively compares these two methodologies, analyzing their mechanistic distinctness, safety parameters, and green chemistry metrics to aid route selection in drug development.

Mechanistic Divergence

The fundamental difference between these routes lies in the nature of hydride delivery and the resulting transition states.

Sodium Borohydride: The Stoichiometric "Sledgehammer"

 operates via nucleophilic attack of the hydride on the carbonyl carbon.
  • Mechanism: Irreversible nucleophilic addition.

  • Intermediate: Formation of stable alkoxyborates (

    
    ).
    
  • Consequence: Requires acidic hydrolysis to release the alcohol, generating stoichiometric boric acid waste and frequently causing difficult emulsions.

Transfer Hydrogenation (Noyori Type): The "Precision Scalpel"

TH utilizes a transition metal catalyst (typically Ru, Rh, or Ir) and a hydrogen donor (Isopropanol or Formic Acid).

  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).

  • Key Feature: The concerted transfer of a proton (from the ligand amine) and a hydride (from the metal) avoids direct metal-substrate coordination, enhancing chemoselectivity.

  • Consequence: Reversible equilibrium (driven by removing volatile byproducts like acetone or

    
    ).
    
Visualization: Mechanistic Pathways

G cluster_0 NaBH4 Reduction (Stoichiometric) cluster_1 Transfer Hydrogenation (Catalytic) Start_B Ketone Substrate Inter_B Alkoxyborate Intermediate Start_B->Inter_B Hydride Attack Reagent_B NaBH4 (0.25-1.0 eq) Reagent_B->Inter_B Waste_B Boron Salts (Emulsion Risk) Inter_B->Waste_B Prod_B Racemic Alcohol Inter_B->Prod_B Hydrolysis Quench Acid Quench (Exothermic) Quench->Prod_B Start_T Ketone Substrate TS_T 6-Membered Concerted TS Start_T->TS_T Bifunctional Mechanism Cat_T Ru-Catalyst (0.1-1 mol%) Cat_T->TS_T Donor IPA or Formate Donor->TS_T Waste_T Acetone/CO2 (Volatile) TS_T->Waste_T Prod_T Chiral Alcohol (High ee%) TS_T->Prod_T

Figure 1: Comparison of the linear, waste-generating path of Borohydride reduction vs. the catalytic, atom-efficient cycle of Transfer Hydrogenation.

Performance Matrix: Data-Driven Comparison

The following matrix contrasts the two methods based on critical process parameters (CPPs).

FeatureSodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Transfer Hydrogenation (ATH)
Stereoselectivity Poor. Racemic product unless expensive chiral modifiers are used.Excellent.

ee is routine with Noyori-type catalysts.
Chemoselectivity Moderate. Reduces aldehydes/ketones.[1] Can affect imines.[2][3][4] Safe for esters/nitriles.High. Specific to C=O. Tolerates nitro, halide, and ester groups well.[5]
Atom Economy High (Theoretical), but Low (Practical) due to workup solvents and boron waste.Moderate. Donor (IPA) mass is lost, but E-factor is often lower due to simplified workup.
Safety Profile Hazardous.

evolution upon quench. Exothermic.
Benign. No pressurized

. Flammability of solvent (IPA) is the main risk.
Cost Low Material Cost. Expensive disposal of boron waste.High Catalyst Cost. Offset by yield, enantiopurity, and lower waste disposal costs.
Scalability Difficult. Heat removal and gas evolution limit batch size.High. Standard stirred tank reactors (STR) can be used without high-pressure rating.

Experimental Protocols

Protocol A: Standard Reduction (Reference)

Use Case: Synthesis of simple, achiral alcohols on gram scale.

  • Setup: Charge acetophenone (

    
    ) and Methanol (
    
    
    
    ) to a flask. Cool to
    
    
    .
  • Addition: Add

    
     (
    
    
    
    ,
    
    
    ) portion-wise over 30 minutes. Note: Rapid addition causes vigorous
    
    
    evolution.
  • Reaction: Stir at

    
     to RT for 2 hours. Monitor by TLC/HPLC.
    
  • Quench (Critical Step): Slowly add

    
     until pH 7. Caution: Significant exotherm and foaming.
    
  • Workup: Evaporate MeOH. Extract aqueous residue with EtOAc.

    • Troubleshooting: If emulsion forms (boron salts), add saturated Potassium Sodium Tartrate (Rochelle's salt) and stir for 2 hours to break the complex.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Use Case: Enantioselective reduction of acetophenone to (S)-1-phenylethanol.

  • Catalyst Prep: In a glovebox or under Argon, weigh

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ). Dissolve in dry Isopropanol (IPA).
  • Reaction: Add acetophenone (

    
    ) to the catalyst solution.
    
  • Initiation: Add

    
     (
    
    
    
    in IPA,
    
    
    ).
  • Process: Stir at RT for 12–24 hours. The system is open to an Argon bubbler to allow acetone to vent (shifting equilibrium).

  • Workup: Pass the reaction mixture through a short pad of silica (to remove Ru catalyst). Concentrate the filtrate.

    • Advantage:[5][6][7][8][9] No aqueous quench required. No emulsion.

Case Study: Green Chemistry Metrics

Scenario: Reduction of 1 kg of Acetophenone.

Metric

Route
ATH Route (Ru/IPA)Analysis
Yield


ATH drives equilibrium to completion if acetone is removed.
Enantiomeric Excess (ee)

(Racemic)

(S)
ATH eliminates the need for chiral resolution steps (which lose 50% yield).
E-Factor (kg waste / kg product) ~15–20~5–8

route generates massive aqueous salt waste. ATH waste is mostly recyclable solvent (IPA/Acetone).
Throughput Low (Dilution required for exotherm control)High (Concentrated streams possible)ATH is more volume-efficient.

Decision Framework

When should you switch from Borohydride to Transfer Hydrogenation?

DecisionTree Start Target: Carbonyl Reduction IsChiral Is the alcohol center chiral? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No (Achiral) UseATH Use Asymmetric Transfer Hydrogenation (ATH) (Ru/TsDPEN) IsChiral->UseATH Yes (High ee% needed) Equip High Pressure Reactor Available? Scale->Equip Process (>1kg) UseNaBH4 Use NaBH4 (Standard Protocol) Scale->UseNaBH4 Lab (<100g) Equip->UseATH No (Standard Reactor) UseCatH Use Catalytic Hydrogenation (H2) (Rh/Ru + H2 Gas) Equip->UseCatH Yes (>10 bar) UseKRED Consider Biocatalysis (KRED)

Figure 2: Strategic decision tree for selecting the reduction methodology based on chirality, scale, and available infrastructure.

References

  • Noyori, R., et al. (2001).[10] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Link

  • IChemE Safety Briefing. (2005). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Link

  • Palmer, M., et al. (2019). Practical Aspects and Mechanism of Asymmetric Hydrogenation. PMC. Link

  • DOE Report. (2007). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Energy.gov. Link

  • Frontier, A. (2023). Tips & Tricks: Managing Emulsions in Workups. University of Rochester.[11] Link

Sources

Optical rotation values for (R)- and (S)-7-Fluoro-4-nitro-1-indanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optical Properties and Resolution of (R)- and (S)-7-Fluoro-4-nitro-1-indanol

Executive Summary & Compound Significance

7-Fluoro-4-nitro-1-indanol (also known as 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol) is a critical chiral intermediate in the synthesis of next-generation small molecule inhibitors, particularly targeting NLRP3 inflammasomes and IDO1 (Indoleamine 2,3-dioxygenase 1). The enantiomeric purity of this scaffold is paramount, as the stereochemistry at the C1 position often dictates the binding affinity to the target protein's hydrophobic pocket.

This guide provides a comparative analysis of the optical properties and resolution methods for the (R)- and (S)-enantiomers. Due to the proprietary nature of specific batch data in patent literature, this guide establishes the standardized protocols for experimental determination and compares the efficiency of asymmetric synthesis versus chiral resolution.

Optical Rotation: Theoretical & Experimental Framework

While specific rotation values (


) for 7-Fluoro-4-nitro-1-indanol are often redacted in patent filings, structural analogs provide a baseline for expected behavior. 1-Indanol derivatives typically exhibit the following trend, though the strong electron-withdrawing nature of the 4-nitro and 7-fluoro groups can influence the magnitude and sign.
Comparative Optical Rotation Data (Analogous Structures)
CompoundEnantiomer

(approx.)
SolventConcentration (

)
1-Indanol (S)

Ethanol1.0 g/100mL
1-Indanol (R)

Ethanol1.0 g/100mL
4-Nitro-1-indanol (S)

Methanol0.5 g/100mL
7-Fluoro-4-nitro-1-indanol (S) Positive (+) ExpectedMeOH/EtOH 1.0
7-Fluoro-4-nitro-1-indanol (R) Negative (-) ExpectedMeOH/EtOH 1.0

Critical Note: The presence of the 7-fluoro substituent introduces electronic repulsion that may alter the specific rotation value significantly compared to the non-fluorinated analog. Experimental verification is mandatory.

Protocol: Determination of Specific Rotation

To ensure scientific integrity, use the following self-validating protocol for determining the specific rotation of your isolated enantiomer.

Equipment: Digital Polarimeter (Sodium D-line, 589 nm) Conditions:



  • Preparation: Weigh exactly

    
     of the dried, solvent-free enantiomer.
    
  • Dissolution: Dissolve in

    
     of HPLC-grade Methanol (or Ethanol) to obtain a concentration (
    
    
    
    ) of
    
    
    .
  • Blanking: Fill the

    
     polarimeter tube with pure solvent and zero the instrument.
    
  • Measurement: Fill the tube with the sample solution, ensuring no air bubbles are trapped in the light path. Record the observed rotation (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL.

Production Alternatives: Asymmetric Synthesis vs. Chiral Resolution

Researchers must choose between synthesizing the enantiomer directly or separating a racemic mixture.[1]

Method A: Asymmetric Transfer Hydrogenation (ATH)

Uses a chiral catalyst (e.g., Ru-TsDPEN) to reduce the ketone precursor (7-fluoro-4-nitro-1-indanone) directly to the chiral alcohol.

  • Pros: High theoretical yield (100% of one enantiomer), fewer steps.

  • Cons: Catalyst cost, sensitivity to nitro-group reduction.

Method B: Kinetic Resolution (Enzymatic)

Uses a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acetylate one enantiomer of the racemic alcohol.

  • Pros: Mild conditions, high enantiomeric excess (ee > 99%).

  • Cons: Maximum 50% yield of the desired alcohol (the other is converted to ester).

Method C: Chiral HPLC Separation

Direct separation of the racemic mixture using a Chiral Stationary Phase (CSP).

  • Pros: Rapid method development, immediate access to both enantiomers.

  • Cons: High solvent consumption, difficult to scale to kg quantities.

Comparative Performance Matrix
FeatureAsymmetric Synthesis (ATH)Enzymatic Resolution (Lipase)Chiral HPLC (Prep)
Enantiomeric Excess (ee) 90 - 95%> 99%> 99.5%
Scalability High (kg scale)MediumLow (mg to g scale)
Cost Efficiency High (Catalyst recycling)MediumLow (Column/Solvent cost)
Time to Result Weeks (Optimization)DaysHours

Visualization of Workflows

Figure 1: Synthesis and Resolution Pathways

G Ketone 7-Fluoro-4-nitro-1-indanone RuCat Ru-Cl-[(R,R)-TsDPEN] HCOOH/TEA Ketone->RuCat Asymmetric Reduction Reduction NaBH4 Reduction Ketone->Reduction Racemic Synthesis Racemic Racemic (±)-Alcohol Lipase Lipase Resolution (CAL-B, Vinyl Acetate) Racemic->Lipase Kinetic Resolution S_Alcohol_Syn (S)-7-Fluoro-4-nitro-1-indanol (95% ee) RuCat->S_Alcohol_Syn Direct Route Reduction->Racemic S_Alcohol_Res (S)-Alcohol (>99% ee) Lipase->S_Alcohol_Res Unreacted R_Acetate (R)-Acetate (Byproduct) Lipase->R_Acetate Acylated

Caption: Comparison of Asymmetric Transfer Hydrogenation (Left) vs. Lipase-Catalyzed Kinetic Resolution (Right).

Experimental Protocols

Protocol A: Chiral HPLC Method for Optical Purity

To determine the enantiomeric excess (ee%) of your sample.

  • Column: Chiralpak AD-H or OD-H (

    
    )
    
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v)

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV at

    
     (Nitro group absorption)
    
  • Expected Retention:

    • (R)-Enantiomer:

      
       (Typical for OD-H)
      
    • (S)-Enantiomer:

      
       (Typical for OD-H)
      
    • Note: Elution order may reverse depending on the specific column chemistry (Amylose vs. Cellulose).

Protocol B: Chemical Synthesis of Racemate (Reference Standard)
  • Dissolve 7-Fluoro-4-nitro-1-indanone (

    
    ) in Methanol (
    
    
    
    ).
  • Cool to

    
    .
    
  • Add Sodium Borohydride (

    
    , 
    
    
    
    ) portion-wise over 30 minutes.
  • Stir at

    
     for 1 hour, then warm to Room Temperature.
    
  • Quench with saturated

    
     solution.
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Use this racemic material to establish HPLC retention times for both enantiomers.

References

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[2] Link

  • Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION - USP General Chapter. Link

  • National Institutes of Health (NIH). (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates. Link

  • Google Patents. (2019). WO2019211463A1 - Novel compounds (NLRP3 Inhibitors). Link

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

A Senior Application Scientist's Protocol for Safe Laboratory Operations

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

The primary hazards associated with 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol are derived from its constituent functional groups: the nitro group and the fluoro group on the aromatic system.

  • Nitro Compounds: Aromatic nitro compounds are known for their potential toxicity and, in some cases, explosive nature, particularly when multiple nitro groups are present.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1][3] Many nitro compounds are also irritants to the skin, eyes, and respiratory tract.[1]

  • Fluoro-Organic Compounds: Fluorinated organic molecules can exhibit unique reactivity and metabolic pathways. While the toxicological properties of this specific molecule are not thoroughly investigated, related compounds like 1-fluoro-4-nitrobenzene are classified as toxic and irritants.[3]

  • Reactivity: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule.[2] While this specific compound is not expected to be explosive under normal laboratory conditions, heating or shock should be avoided as a general precaution with all nitro-containing substances.[4]

Based on the analysis of similar compounds, a summary of anticipated hazards is presented below:

Hazard ClassificationAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

PPE ComponentMinimum RequirementRecommended for Larger Quantities or Splash Risk
Hand Protection Nitrile rubber gloves.[6]Double-gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or butyl rubber.[7][8]
Eye and Face Protection Safety glasses with side shields (ANSI Z87 certified).[6]Chemical splash goggles and a full-face shield.[7]
Body Protection A flame-resistant lab coat.[6][7]A chemically resistant apron over a flame-resistant lab coat.[7]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7][9]Not applicable if work is performed within a properly functioning chemical fume hood. For spill cleanup or situations with potential for aerosolization outside of a hood, a full-face air-purifying respirator with organic vapor cartridges would be necessary.[9][10]
Foot Protection Closed-toe shoes made of a non-porous material.[7]Chemically resistant shoe covers.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of working with 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS of related compounds prep_ppe Don appropriate PPE prep_review->prep_ppe prep_hood Verify fume hood functionality prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction in fume hood handle_dissolve->handle_reaction cleanup_decon Decontaminate glassware handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste per institutional guidelines cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: General Handling Procedure
  • Pre-Experiment Review: Before handling the compound, thoroughly review the safety data sheets of structurally similar compounds, such as 1-fluoro-4-nitrobenzene, to reinforce your understanding of the potential hazards.[3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor. All manipulations of the solid compound and its solutions should be performed in the fume hood.[9]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the desired amount of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol to the container.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

  • Dissolution and Reaction:

    • Add the solvent to the container with the compound.

    • Ensure adequate ventilation and be mindful of any potential exothermic reactions upon dissolution.

    • Carry out the intended chemical reaction within the fume hood.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction carefully, if necessary.

    • Clean all glassware with an appropriate solvent to decontaminate it.

    • Collect all waste streams in designated, labeled containers.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

G cluster_waste Waste Streams cluster_containment Containment cluster_disposal Disposal solid_waste Solid Waste (contaminated consumables) solid_container Labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, solvents) liquid_container Labeled, sealed container for halogenated organic waste liquid_waste->liquid_container disposal_ehs Arrange for pickup by Environmental Health & Safety (EHS) solid_container->disposal_ehs liquid_container->disposal_ehs

Caption: Waste disposal workflow for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

  • Waste Segregation: All waste containing 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol must be treated as hazardous.

    • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be collected in a designated, sealed container labeled "Hazardous Solid Waste."

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a designated, sealed container for "Halogenated Organic Waste." Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of all components and their approximate concentrations.

  • Storage: Store waste containers in a secondary containment bin in a well-ventilated area, away from heat and sources of ignition, until they can be collected by your institution's Environmental Health and Safety (EHS) department.[1]

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[9]

By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • University of Massachusetts Boston, Office of Environmental Health and Safety. Handling and Care of Peroxide-Forming and Nitro Compounds. Available from: [Link]

  • University of Georgia, Office of Research Safety. Standard Operating Procedure for Nitro Compounds. Available from: [Link]

  • Alfa Aesar. Safety Data Sheet for 1-Fluoro-4-nitrobenzene. Available from: [Link]

  • University of Missouri, Environmental Health & Safety. Personal Protective Equipment. Available from: [Link]

  • American Chemistry Council. Personal Protective Equipment. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. Available from: [Link]

  • YouTube. Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Available from: [Link]

  • PubChemLite. 7-fluoro-4-nitro-2,3-dihydro-1h-inden-1-one. Available from: [Link]

  • PubChem. 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.